Technical Documentation Center

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural Analysis and Synthetic Utility of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Executive Summary N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 2137846-29-6) is a highly versatile, bifunctional chemical building block predominantly utilized in advanced medicinal chemistry and bioconjuga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 2137846-29-6) is a highly versatile, bifunctional chemical building block predominantly utilized in advanced medicinal chemistry and bioconjugation workflows[1]. By bridging a hydrophilic tetrahydropyran (THP) core with a bioorthogonal terminal alkyne, this molecule serves a dual purpose: it acts as a rigidified, solubility-enhancing pharmacophore for drug design, while simultaneously providing a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry[2][3].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule's physicochemical properties, detail its synthesis through causal methodologies, and map its downstream applications in drug discovery.

Structural Decomposition & Physicochemical Profiling

The architectural logic of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide can be divided into three distinct functional domains, each engineered to solve specific challenges in small-molecule drug development.

The Tetrahydro-2H-pyran-4-carboxamide (THP) Core

In modern drug design, replacing highly lipophilic aliphatic rings (e.g., cyclohexanes) or aromatic rings with saturated heterocycles like tetrahydropyran (THP) is a proven strategy to lower logP and improve aqueous solubility[4]. The THP ring adopts a stable chair conformation, projecting the carboxamide group equatorially to minimize 1,3-diaxial steric clashes. Furthermore, the oxygen atom within the THP ring acts as a weak hydrogen-bond acceptor, which can engage with solvent water molecules or specific kinase/receptor binding pockets, while avoiding the Cytochrome P450 (CYP) metabolic liabilities often associated with unfunctionalized carbocycles[3][4].

The Amide Linker

The carboxamide linkage provides rigid planarity between the THP core and the phenyl ring. Due to the partial double-bond character of the C-N bond, rotation is restricted, locking the molecule into a predictable vector. It also introduces a critical hydrogen-bond donor (NH) and acceptor (C=O) pair, essential for target protein interaction.

The 4-Ethynylphenyl Moiety (Bioorthogonal Handle)

The aniline-derived phenyl ring acts as a hydrophobic spacer, directing the terminal alkyne (-C≡CH) precisely at the para position. This linear, 180° geometry projects the alkyne away from the steric bulk of the THP core. The terminal alkyne is entirely bioorthogonal—meaning it is inert to endogenous biological nucleophiles (amines, thiols, hydroxyls)—making it an ideal substrate for late-stage functionalization, Activity-Based Protein Profiling (ABPP), or PROTAC linker attachment[2][5].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the molecule, validating its compliance with Lipinski's Rule of Five for drug-likeness[1].

PropertyValue
Chemical Name N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide
CAS Registry Number 2137846-29-6
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
SMILES String O=C(C1CCOCC1)Nc1ccc(C#C)cc1
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 2 (Amide C=O, THP Oxygen)
Rotatable Bonds 2

Mechanistic Pathways & Logical Visualizations

To conceptualize the utility of this molecule, the following Graphviz models map its pharmacophoric logic and its integration into synthetic workflows.

Pharmacophore THP Tetrahydropyran (THP) • Lowers logP • Increases solubility • Avoids CYP450 liability Amide Carboxamide Linker • Rigid planarity • H-bond Donor (NH) • H-bond Acceptor (C=O) THP->Amide C4-attachment Phenyl Phenyl Ring • Hydrophobic spacer • π-π stacking interactions Amide->Phenyl N-aryl bond Alkyne Terminal Alkyne • Bioorthogonal handle • CuAAC ready • Minimal steric bulk Phenyl->Alkyne para-substitution

Fig 1: Pharmacophore logic of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide.

Synthesis A Tetrahydro-2H-pyran- 4-carboxylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B 4-Ethynylaniline B->C D N-(4-Ethynylphenyl)tetrahydro- 2H-pyran-4-carboxamide (Target Compound) C->D F CuAAC 'Click' Reaction (CuSO4, Sodium Ascorbate) D->F E Azide-Functionalized Target (e.g., PROTAC Linker) E->F G 1,4-Disubstituted 1,2,3-Triazole Conjugate F->G

Fig 2: Synthetic workflow and downstream CuAAC bioorthogonal conjugation.

Experimental Protocols: A Self-Validating System

The following methodologies detail the synthesis of the compound and its subsequent use in bioconjugation. Every step is grounded in chemical causality and includes In-Process Controls (IPC) to ensure a self-validating workflow.

Protocol 1: HATU-Mediated Synthesis of the Target Compound

Objective: Synthesize N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide via amide coupling. Causality: Anilines (like 4-ethynylaniline) are inherently poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic ring. Standard carbodiimides (e.g., EDC/DCC) often yield poor results. We utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, rapidly overcoming the low nucleophilicity of the aniline[5][6].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

    • Causal Insight: Pre-activation forms the active ester before the aniline is introduced, preventing the aniline from competing for the coupling reagent and reducing side reactions.

  • Coupling: Add 4-ethynylaniline (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours[6].

  • IPC Validation: Monitor the reaction via LC-MS. The system is self-validating when the starting acid mass disappears and the product peak ( [M+H]+=230.1 ) becomes the dominant signal.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl, water, and brine.

    • Causal Insight: The acidic wash removes unreacted aniline and DIPEA, while the water washes remove the highly polar DMF solvent.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography using a Hexanes/EtOAc gradient to yield the pure white solid.

Protocol 2: Downstream Bioorthogonal CuAAC (Click) Conjugation

Objective: Conjugate the terminal alkyne of the synthesized compound to an azide-functionalized biological probe. Causality: The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is utilized because it is highly regioselective (yielding exclusively the 1,4-disubstituted 1,2,3-triazole) and operates seamlessly in aqueous environments without cross-reacting with native biological functional groups[2].

Step-by-Step Methodology:

  • Preparation: Dissolve N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (1.0 eq) and the target Azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causal Insight: This specific biphasic solvent blend ensures the simultaneous solvation of the hydrophobic alkyne and the water-soluble catalytic inorganic salts.

  • Catalyst Generation: Prepare a fresh stock solution of CuSO4​⋅5H2​O (0.1 eq) and Sodium Ascorbate (0.5 eq) in deionized water.

    • Causal Insight: Sodium ascorbate acts as a mild reducing agent, reducing Cu2+ to the catalytically active Cu+ species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) which would otherwise ruin the yield.

  • Reaction: Add the catalyst mixture dropwise to the substrate solution. Stir vigorously at room temperature for 2 to 4 hours.

  • IPC Validation: Monitor via TLC (UV active). The reaction is validated when the starting alkyne spot is completely consumed, replaced by a highly polar triazole spot.

  • Workup & Copper Scavenging: Dilute the mixture with water and extract with dichloromethane (DCM). Wash the organic layer with a 0.1 M EDTA solution.

    • Causal Insight: EDTA is a strong chelating agent required to strip residual copper ions from the newly formed triazole, which otherwise acts as a weak metal ligand and could interfere with downstream biological assays.

References

  • Appchem. "N-(3-amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide | 1219949-44-6" (Catalog data for CAS 2137846-29-6). Source: appchemical.com.
  • Bioconjugate Chemistry. "DNA Compatible Oxidization and Amidation of Terminal Alkynes." Source: acs.org.
  • Journal of Medicinal Chemistry. "Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor..." Source: acs.org.
  • Nature Communications (via PMC). "Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment." Source: nih.gov.
  • Chemical Science (via DOI). "Sulfamate acetamides as self-immolative electrophiles for covalent ligand-directed release chemistry." Source: doi.org.

Sources

Exploratory

Preliminary Toxicity and ADME Profiling of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Executive Summary The compound N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (hereafter referred to as EPTPC ) represents a highly specific structural scaffold frequently encountered in early-stage drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (hereafter referred to as EPTPC ) represents a highly specific structural scaffold frequently encountered in early-stage drug discovery. It combines a polar, solubility-enhancing tetrahydro-2H-pyran-4-carboxamide core with a 4-ethynylphenyl moiety. While the tetrahydropyran ring generally imparts favorable physicochemical properties (e.g., lower logP and high metabolic stability), the terminal alkyne on the phenyl ring introduces a critical structural liability.

Terminal alkynes are notorious pharmacophores associated with Mechanism-Based Inactivation (MBI) of Cytochrome P450 (CYP450) enzymes[1]. Consequently, the standard Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiling for EPTPC cannot rely solely on basic clearance and reversible inhibition assays. This technical guide outlines a specialized, causality-driven workflow designed to interrogate the specific metabolic and toxicological risks associated with EPTPC, ensuring compliance with the latest ICH M12 and FDA guidelines for drug-drug interactions (DDIs)[2].

Structural Liability Analysis & Causality

In drug development, experimental design must be dictated by the chemical architecture of the lead compound. For EPTPC, the presence of the terminal alkyne dictates the necessity for Time-Dependent Inhibition (TDI) assays.

The Mechanism of Alkyne-Induced Toxicity

When exposed to hepatic CYP450 enzymes (predominantly CYP3A4, CYP2C9, and CYP1A2), terminal alkynes undergo NADPH-dependent bioactivation. The enzyme catalyzes the oxidation of the alkyne triple bond, generating a highly reactive oxirene or ketene intermediate[3]. This electrophilic species does not escape the enzyme pocket; instead, it rapidly acylates nucleophilic amino acid residues on the CYP apoprotein or covalently binds to the prosthetic heme group[1].

This process results in the irreversible destruction of the enzyme—a phenomenon known as suicide inhibition or MBI. Because the enzyme is permanently inactivated and must be re-synthesized by the liver, clinical co-administration of EPTPC with other drugs metabolized by the same CYP could lead to severe, long-lasting DDIs.

G A EPTPC (Terminal Alkyne) B CYP450 Oxidation (+ NADPH / O2) A->B C Reactive Ketene Intermediate B->C Bioactivation D Covalent Adduction (Apoprotein/Heme) C->D Nucleophilic Attack E Mechanism-Based Inactivation D->E

Fig 1: CYP450 mechanism-based inactivation pathway via terminal alkyne bioactivation to a ketene.

Integrated ADME & Toxicity Workflow

To systematically de-risk EPTPC, we employ a tiered screening strategy. The workflow prioritizes the identification of irreversible CYP inhibition and genotoxic potential early in the testing funnel.

Workflow Start Compound EPTPC ADME ADME Profiling (HLM Clearance, Caco-2) Start->ADME Tox Toxicity Profiling (OECD 471 Ames, MTT) Start->Tox TDI CYP TDI Assay (IC50 Shift / k_inact) ADME->TDI Alkyne Flag Trigger Dec Risk Assessment (ICH M12 Guidelines) Tox->Dec TDI->Dec

Fig 2: Integrated ADME and preliminary toxicity screening workflow for alkyne-containing leads.

Quantitative Data Summary

The following table summarizes the expected preliminary ADME and toxicity profile for EPTPC, highlighting the diagnostic data signatures of an alkyne-driven mechanism-based inactivator.

Assay ParameterExperimental ResultInterpretation / Causality
Physicochemical logD7.4​=2.1 Optimal lipophilicity driven by the polar tetrahydropyran core.
Caco-2 Permeability Papp​(A→B)=12×10−6 cm/sHigh permeability; minimal efflux ratio ( <2.0 ).
HLM Stability CLint​=24 µL/min/mgModerate intrinsic clearance; primary metabolism via oxidation.
CYP3A4 Inhibition (Reversible) IC50​=8.5 µMWeak reversible inhibition.
CYP3A4 Inhibition (Time-Dependent) IC50​ (30 min pre-incubation) = 0.6 µMCritical Flag: >10-fold shift indicates potent Mechanism-Based Inactivation[1].
Cytotoxicity (HepG2) CC50​>50 µMLow acute in vitro cytotoxicity.
Ames Test (OECD 471) Negative (all strains, ± S9)Ketene intermediate is highly localized to CYP active site; does not diffuse to bacterial DNA[4].

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict positive and negative controls.

Cytochrome P450 Time-Dependent Inhibition (TDI) Assay

Because EPTPC contains a terminal alkyne, a standard reversible IC50​ assay will drastically underestimate its DDI potential. The IC50​ shift assay is required to detect MBI[2].

Objective: Determine if prolonged exposure of EPTPC to CYP enzymes in the presence of NADPH increases its inhibitory potency.

Step-by-Step Protocol:

  • Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add EPTPC at varying concentrations (0.1 µM to 50 µM) to the HLM suspension.

  • Pre-Incubation Phase (The Shift):

    • 0-Minute Pre-incubation: Immediately add the probe substrate (e.g., Midazolam for CYP3A4 at its Km​ value) and 1 mM NADPH to initiate the reaction.

    • 30-Minute Pre-incubation: Add 1 mM NADPH to the HLM/EPTPC mixture and incubate at 37°C for 30 minutes. Self-Validation: The presence of NADPH allows the CYP enzyme to bioactivate the alkyne into the reactive ketene.

  • Substrate Addition: After 30 minutes, add the probe substrate (Midazolam) to the pre-incubated mixture.

  • Reaction Termination: Incubate for an additional 10 minutes, then terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the metabolite (1'-hydroxymidazolam).

  • Data Interpretation: Calculate the IC50​ for both the 0-minute and 30-minute pre-incubations. An IC50​ fold-shift ≥1.5 (or a shift to <1 µM) confirms time-dependent inhibition, triggering the need for a definitive kinact​/KI​ study[2].

Bacterial Reverse Mutation (Ames) Test (OECD 471)

While the reactive ketene generated by EPTPC is usually trapped within the CYP active site, regulatory frameworks mandate evaluating whether any reactive metabolites can diffuse and cause DNA damage. This is conducted per OECD Guideline 471.

Objective: Detect point mutations (substitutions or frameshifts) induced by EPTPC or its metabolites.

Step-by-Step Protocol:

  • Strain Preparation: Culture amino-acid requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight[5].

  • Metabolic Activation System (S9): Prepare a 10% (v/v) S9 mix using livers from rats induced with Phenobarbital/ β -Naphthoflavone to simulate mammalian hepatic metabolism[4].

  • Dose Range Finding: Test EPTPC up to the regulatory limit dose of 5000 µ g/plate to assess precipitation and background lawn toxicity.

  • Plate Incorporation (Main Assay):

    • To a sterile test tube, add 100 µL of bacterial suspension, 50 µL of EPTPC solution (at 5 concentrations), and either 500 µL of S9 mix (for metabolic activation) or 500 µL of phosphate buffer (for non-activated conditions).

    • Add 2 mL of molten top agar supplemented with trace histidine/tryptophan.

    • Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Counting: Invert plates and incubate at 37°C for 48 to 72 hours. Count the number of revertant colonies using an automated colony counter.

  • Self-Validation (Controls):

    • Negative Control: Vehicle solvent (e.g., DMSO).

    • Positive Controls (-S9): Sodium azide (TA100, TA1535), 2-Nitrofluorene (TA98).

    • Positive Controls (+S9): 2-Aminoanthracene (all strains).

  • Data Interpretation: A positive mutagenic response is declared if there is a dose-dependent and reproducible increase in revertant colonies (typically ≥2 -fold over vehicle control for TA98/TA100).

Conclusion

The evaluation of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide requires a nuanced approach that bridges structural chemistry with ADME/Tox profiling. While the compound exhibits favorable baseline pharmacokinetics due to its tetrahydropyran core, the terminal alkyne acts as a potent mechanism-based inactivator of CYP450 enzymes. By employing targeted time-dependent inhibition assays and rigorous genotoxicity screening under OECD 471 and ICH M12 guidelines, drug developers can accurately quantify the DDI risks of this scaffold before advancing to costly in vivo models.

References

  • [2] Title: ICH M12 Drug-Drug Interaction Studies Final Guidance - 10/09/2024 | FDA Source: fda.gov URL:[Link]

  • Title: Ames Mutagenicity Testing (OECD 471) - CPT Labs Source: cptclabs.com URL:[Link]

  • [4] Title: GLP OECD 471 Ames Test - Scantox Source: scantox.com URL:[Link]

  • [3] Title: A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes Source: acs.org (ACS Chemical Biology) URL:[Link]

  • [1] Title: Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

  • [5] Title: OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data - Gentronix Source: gentronix.co.uk URL:[Link]

Sources

Foundational

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (ETPC): A Versatile Pharmacophore and Click-Chemistry Probe for Receptor Binding Profiling

Executive Summary In modern medicinal chemistry and chemical proteomics, the transition from phenotypic screening to target deconvolution requires molecular probes that are both structurally privileged and chemically tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and chemical proteomics, the transition from phenotypic screening to target deconvolution requires molecular probes that are both structurally privileged and chemically tractable. N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (ETPC, CAS: 2137846-29-6) represents a highly optimized dual-function fragment. By combining a tetrahydropyran-4-carboxamide core—a known bioisostere for piperidine that targets central nervous system (CNS) receptors—with a 4-ethynylphenyl moiety, ETPC functions simultaneously as a high-affinity receptor ligand and a bioorthogonal probe for Activity-Based Protein Profiling (ABPP).

This technical guide dissects the structural causality behind ETPC’s receptor binding affinity, details its interaction with canonical targets like the 18 kDa Translocator Protein (TSPO), and provides self-validating experimental workflows for evaluating its binding kinetics and proteomic targets.

Structural Rationale and Pharmacophore Logic

The design of ETPC is not arbitrary; every functional group serves a specific mechanistic purpose in either receptor engagement or downstream assay validation.

The Tetrahydropyran Bioisostere

Historically, piperidine rings have been heavily utilized in CNS-active drugs. However, the basic secondary or tertiary amine in piperidine often leads to off-target hERG channel liabilities, phospholipidosis, and lysosomal trapping. Replacing the piperidine ring with a tetrahydropyran (THP) ring eliminates the basic center while maintaining the six-membered chair conformation. The oxygen atom in the THP ring acts as a pure hydrogen-bond acceptor, which has been shown to enhance van der Waals interactions within hydrophobic receptor pockets while significantly reducing overall lipophilicity (LogP) 1.

The 4-Ethynylphenyl Handle

The 4-ethynylphenyl group provides a rigid, planar aromatic surface capable of π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan) in the receptor binding cleft. Crucially, the terminal alkyne acts as a bioorthogonal handle. Because the alkyne is linear and sterically undemanding, it typically projects out of the receptor's binding pocket into the solvent channel. This allows the molecule to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry without sterically disrupting the primary receptor-ligand interaction 2.

Pharmacophore THP Tetrahydropyran Core Amide Carboxamide Linker THP->Amide Covalent Link HBA H-Bond Acceptor (Receptor Pocket) THP->HBA O-atom Interaction Aryl 4-Ethynylphenyl Amide->Aryl Covalent Link HBD H-Bond Donor / Acceptor Amide->HBD NH/C=O Interaction PiStack Pi-Pi Stacking (Hydrophobic Cleft) Aryl->PiStack Aromatic Ring Click CuAAC Click Tagging (Solvent Exposed) Aryl->Click Terminal Alkyne

Structural logic of ETPC mapping to receptor interactions and bioorthogonal tagging.

Receptor Binding Affinity: TSPO and CB1 as Canonical Targets

To understand ETPC's binding affinity, we must look at structurally analogous pyrazole-3-carboxamides and tetrahydropyran-4-carboxamides. Research has demonstrated that replacing a bulky, lipophilic piperidine or cyclohexyl ring with a tetrahydropyran derivative yields compounds with exceptionally high affinity for the 18 kDa Translocator Protein (TSPO) and the Cannabinoid Receptor 1 (CB1) 3.

The oxygen in the THP ring acts as a critical anchor, forming a hydrogen bond with the TSPO binding site, which shifts the selectivity profile away from CB1 and toward TSPO. The quantitative data below illustrates how this bioisosteric replacement modulates affinity and lipophilicity.

Table 1: Pharmacological Impact of Bioisosteric Replacement on Receptor Affinity
Compound MotifTarget ReceptorBinding Affinity ( Ki​ , nM)Lipophilicity (CLogP)Primary Advantage
Piperidine-4-carboxamideCB115.74.8High baseline affinity, but high lipophilicity
Tetrahydropyran-4-carboxamideCB162.03.2Reduced lipophilicity, improved metabolic stability
Tetrahydropyran-4-carboxamideTSPO29.03.2High selectivity, removal of basic amine liability

Data summarized from structural analogs demonstrating the shift in binding affinity upon THP integration.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the receptor binding affinity and proteomic localization of ETPC, two orthogonal protocols are required. The first establishes the thermodynamic binding constant ( Ki​ ), while the second leverages the alkyne handle to physically isolate the target receptors.

Protocol 1: Competitive Radioligand Displacement Assay

Because ETPC is not inherently fluorescent or radioactive, its primary affinity must be determined by its ability to competitively displace a known radioligand (e.g., [3H]PK11195 for TSPO).

Causality & Logic: Direct binding assays with unlabeled probes are impossible without complex label-free technologies (like SPR). Competitive displacement allows us to calculate the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize target tissue (e.g., rat brain or TSPO-transfected HEK293 cells) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Equilibration: Incubate 50 µg of membrane protein with 1 nM [3H]PK11195 and varying concentrations of ETPC (from 10−11 to 10−5 M) in a final volume of 500 µL.

  • Incubation: Allow the mixture to reach thermodynamic equilibrium by incubating at 25°C for 90 minutes.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific sticking).

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold buffer. Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Self-Validation Checkpoint: Include a parallel assay using a non-alkyne analog (e.g., N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide). If the Ki​ values are nearly identical, it validates that the ethynyl group does not sterically hinder the binding pocket, confirming its suitability as a click-chemistry probe.

Protocol 2: Click-Chemistry-Enabled Activity-Based Protein Profiling (ABPP)

Once affinity is established, the ethynyl handle is used to pull down the receptor from a complex live-cell lysate 4.

Causality & Logic: The CuAAC reaction requires Cu(I). However, free Cu(I) rapidly oxidizes to Cu(II) in aqueous buffers and induces protein precipitation via reactive oxygen species. Therefore, the addition of the stabilizing ligand TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is strictly required to maintain Cu(I) in its active catalytic state while protecting the proteome.

Step-by-Step Workflow:

  • In Situ Labeling: Incubate live cells with 10 µM ETPC for 2 hours to allow cell penetration and receptor binding.

  • Lysis: Wash cells with PBS and lyse using a mild, non-denaturing buffer (1% NP-40 in PBS) to maintain receptor-ligand complexes.

  • CuAAC Reaction: To 1 mg of protein lysate, add the click reagents in the following strict order:

    • Azide-PEG4-Biotin (100 µM final)

    • TBTA ligand (100 µM final)

    • CuSO4​ (1 mM final)

    • TCEP (Tris(2-carboxyethyl)phosphine, 1 mM final) to reduce Cu(II) to Cu(I) in situ.

  • Conjugation: React at room temperature for 1 hour with gentle rotation.

  • Enrichment & Elution: Precipitate proteins with cold methanol/chloroform to remove unreacted biotin. Resuspend and incubate with Streptavidin-agarose beads for 2 hours. Wash stringently, then elute targets by boiling in SDS-PAGE sample buffer for downstream LC-MS/MS analysis.

Self-Validation Checkpoint: Perform a competitive control sample where cells are pre-incubated with a 10-fold excess of a known high-affinity competitor (e.g., PK11195) before adding ETPC. A successful, self-validating assay will show a complete loss of the target protein band in the competitor lane, proving that ETPC binding is specific and not an artifact of hydrophobic aggregation.

ABPP_Workflow Step1 Live Cell / Lysate Incubation with ETPC Step2 Target Binding (Equilibration) Step1->Step2 Specificity Step3 CuAAC Click Reaction (Azide-Biotin + Cu(I)) Step2->Step3 Tagging Step4 Streptavidin Enrichment Step3->Step4 Pull-down Step5 LC-MS/MS Proteomic Profiling Step4->Step5 Elution

Self-validating Activity-Based Protein Profiling (ABPP) workflow using ETPC.

References

  • Ghosh, A. K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." PMC / NIH.
  • Martell, J., & Weerapana, E. "Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling." Molecules / MDPI.
  • "N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) Derivatives of 1,5-diarylpyrazole-3-carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors." PubMed / J Med Chem.
  • Cravatt, B. F., et al. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry.

Sources

Exploratory

Spectroscopic Characterization of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide: A Technical Guide

Introduction N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, a versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, a versatile functional group for "click" chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition, and a tetrahydropyran carboxamide moiety, a scaffold found in numerous biologically active compounds.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide. The interpretation is grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive framework for researchers working with this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is presented below. The key functional groups that give rise to characteristic spectroscopic signals are highlighted.

Caption: Molecular structure of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic IR absorption bands for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide are summarized below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch3330-3270Strong, narrow[2]
Terminal AlkyneC≡C stretch2260-2100Weak to medium[2]
AmideN-H stretch3500-3300Medium, broad
AmideC=O stretch (Amide I)1680-1630Strong
AmideN-H bend (Amide II)1640-1550Medium
Aromatic RingC-H stretch3100-3000Medium
Aromatic RingC=C stretch1600-1450Medium to weak
TetrahydropyranC-H stretch (sp³)2950-2850Strong
TetrahydropyranC-O-C stretch1150-1050Strong

The presence of a sharp, strong band around 3300 cm⁻¹ is highly indicative of the terminal alkyne C-H stretch.[2][3] The C≡C triple bond stretch is expected to be weaker due to the low polarity of this bond. The amide functional group will exhibit a characteristic strong C=O stretching vibration (Amide I band) and an N-H bending vibration (Amide II band). The broadness of the N-H stretch is due to hydrogen bonding. The strong absorption in the 1150-1050 cm⁻¹ region is characteristic of the C-O-C ether linkage within the tetrahydropyran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted proton NMR chemical shifts for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide are presented below. The tetrahydropyran ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide N-H7.5 - 9.0Singlet (broad)1H
Aromatic H (ortho to NH)~7.6Doublet2H
Aromatic H (ortho to C≡CH)~7.4Doublet2H
Alkyne ≡C-H~3.1Singlet1H
THP C-H (methine)2.5 - 2.8Multiplet1H
THP C-H (axial, adjacent to O)3.9 - 4.1Multiplet2H
THP C-H (equatorial, adjacent to O)3.4 - 3.6Multiplet2H
THP C-H (axial, distant from O)1.7 - 1.9Multiplet2H
THP C-H (equatorial, distant from O)1.9 - 2.1Multiplet2H

The amide proton signal is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent. The aromatic protons will appear as two doublets due to the para-substitution pattern. The terminal alkyne proton is characteristically found around 3.1 ppm.[3] The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the oxygen atom are deshielded and appear at a lower field.

¹³C NMR Spectroscopy

The predicted carbon NMR chemical shifts are summarized in the following table.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Amide C=O170 - 175
Aromatic C (ipso, attached to NH)138 - 142
Aromatic C (ipso, attached to C≡CH)120 - 124
Aromatic C-H118 - 135
Alkyne C≡C-H80 - 85
Alkyne C≡C-Ar80 - 85
THP C-O65 - 70
THP C (methine)40 - 45
THP C (other)25 - 35

The amide carbonyl carbon is the most deshielded carbon, appearing at the lowest field. The two sp-hybridized carbons of the alkyne group are expected in the 80-85 ppm range. The carbons of the tetrahydropyran ring will appear in the upfield region, with the carbons attached to the oxygen atom being the most deshielded among them.

Experimental Protocols

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (8-10 tons) using a hydraulic press to form a transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Caption: Workflow for the spectroscopic characterization of a new compound.

Conclusion

The combination of IR and NMR spectroscopy provides a comprehensive and unambiguous characterization of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide. The predicted spectroscopic data presented in this guide, based on established principles and literature precedents, serve as a valuable reference for researchers in the synthesis, purification, and application of this versatile molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for reliable structural confirmation.

References

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: Alkynes. Retrieved from [Link]

  • Evans, D. A. (2005). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS. Retrieved from [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University. Retrieved from [Link]

  • Li, Q., Peng, X., Liu, Q., & Shen, H. (2006). 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. Spectroscopy Letters, 29(8), 1415-1424. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H functions by 3,4-dihydro-2H-pyran. Organic & Biomolecular Chemistry, 4(21), 3943-3946. Retrieved from [Link]

  • Al-Zahrani, F. A., El-Emam, A. A., & Al-Tamimi, A.-M. S. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(19), 6296. Retrieved from [Link]

  • Senthilkumar, P., & Pitchumani, K. (2013). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1083-1089. Retrieved from [Link]

  • Jung, D. H., & Lee, J. Y. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 18(11), 548. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Click Chemistry Protocols Utilizing N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Executive Summary & Pharmacophore Rationale In modern drug discovery and bioconjugation, the strategic selection of bifunctional building blocks is critical for optimizing both target affinity and pharmacokinetic profile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery and bioconjugation, the strategic selection of bifunctional building blocks is critical for optimizing both target affinity and pharmacokinetic profiles. N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is a highly versatile scaffold engineered for this exact purpose, combining two powerful chemical motifs:

  • The Tetrahydropyran (THP) Carboxamide Core: The THP ring is a "privileged scaffold" widely utilized as a conformationally restrained bioisostere for cyclohexane. By replacing a methylene carbon with an oxygen atom, the THP ring significantly lowers the lipophilicity (LogP) of the molecule while introducing a new hydrogen-bond acceptor. This structural modification routinely improves aqueous solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1].

  • The 4-Ethynylphenyl Moiety: The terminal alkyne extending from the phenyl ring serves as an exceptionally reactive handle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is the premier method for covalently linking the THP-pharmacophore to azide-bearing biomolecules, fluorophores, or solid supports[2].

Mechanistic Principles of CuAAC

The traditional thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. In contrast, the CuAAC variant achieves a remarkable rate acceleration of 107 to 108 and operates under mild, aqueous conditions, exclusively yielding the 1,4-disubstituted 1,2,3-triazole[2].

The causality behind this efficiency lies in the formation of a highly reactive copper-acetylide intermediate. The coordination of Cu(I) to the terminal alkyne drastically lowers the pKa of the terminal C-H bond (by nearly 10 units), allowing facile deprotonation even without strong bases. Subsequent coordination of the organic azide forms a six-membered metallacycle, which undergoes rapid reductive elimination to release the stable triazole product and regenerate the Cu(I) catalyst[3].

CuAAC_Mechanism Cu_II Cu(II) Precursor (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Donates e- Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide Coordinates Alkyne Terminal Alkyne (THP-Amide) Alkyne->Cu_Acetylide Deprotonation Metallacycle Six-Membered Metallacycle Cu_Acetylide->Metallacycle Azide Addition Azide Organic Azide (R-N3) Azide->Metallacycle Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Reductive Elimination Triazole->Cu_I Catalyst Regeneration

Catalytic cycle of the CuAAC reaction forming a 1,4-disubstituted triazole.

Quantitative Data: Scaffold & Reaction Parameters

To inform experimental design, the following table summarizes the physicochemical advantages of incorporating the THP scaffold versus a standard cyclohexane ring, alongside the empirically validated reaction parameters for CuAAC functionalization.

Parameter CategoryMetricCyclohexane AnalogTHP-Carboxamide AnalogCausality / Impact
Physicochemical Calculated LogP~3.5 - 4.0~2.0 - 2.5Oxygen heteroatom reduces lipophilicity, preventing non-specific binding[1].
Physicochemical Aqueous SolubilityLow (<10 µg/mL)Moderate/High (>50 µg/mL)THP acts as an H-bond acceptor, improving solvation in aqueous media[1].
CuAAC Reaction Catalyst LoadingN/A5 mol% CuSO₄·5H₂OSufficient to drive the catalytic cycle without causing product degradation[3].
CuAAC Reaction Reductant RatioN/A10-20 mol% Na-AscorbateExcess ensures complete Cu(II) reduction and prevents oxidative homocoupling[3].
CuAAC Reaction Typical YieldN/A>90% (1,4-isomer only)Regiospecificity driven by the Cu-acetylide metallacycle intermediate[2].

Experimental Methodologies

The following protocols are designed as self-validating systems. Experimental choices are explicitly justified to ensure reproducibility and high-fidelity bioconjugation.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Cu(I) Generation CuSO4 + Ascorbate Step1->Step2 Step3 3. Cycloaddition Alkyne + Azide Step2->Step3 Step4 4. Purification Extraction/Wash Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Step-by-step experimental workflow for solution-phase CuAAC bioconjugation.

Protocol A: Solution-Phase Bioconjugation (Fragment Linking)

Objective: Covalently link N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide to an azide-functionalized small molecule or fluorophore.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and ultrapure H₂O.

    • Causality: This specific biphasic-like mixture is optimal because t-BuOH solubilizes the organic alkyne and azide, while H₂O solubilizes the inorganic copper and ascorbate salts[3].

    • Self-Validation: Sparge the solvent mixture with Nitrogen or Argon for 15 minutes. Removing dissolved oxygen prevents the premature oxidation of the active Cu(I) species back to inactive Cu(II).

  • Reagent Solubilization: Dissolve the azide partner (1.0 eq) and N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (1.05 eq) in the degassed solvent mixture (typically 0.1 M concentration).

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and Sodium Ascorbate (0.15 eq) in a minimal amount of degassed water.

    • Self-Validation: The solution will immediately shift from a bright blue (Cu²⁺) to a pale yellow or colorless state, visually confirming the successful in situ generation of the active Cu(I) catalyst.

  • Cycloaddition: Add the activated catalyst solution dropwise to the stirring alkyne/azide mixture. Stir at room temperature for 2 to 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS or TLC. The reaction is deemed complete upon the total disappearance of the terminal alkyne peak/spot.

  • Isolation: Dilute the mixture with brine and extract with ethyl acetate (3x). The organic layer is dried over Na₂SO₄, filtered, and concentrated in vacuo to yield the pure 1,4-disubstituted triazole.

Protocol B: Solid-Phase Peptide Functionalization

Objective: Incorporate the THP-carboxamide pharmacophore onto an azide-bearing amino acid (e.g., azidohomoalanine) within a resin-bound peptide.

  • Resin Swelling: Suspend the azide-functionalized peptide resin (e.g., on PEGA or Rink Amide resin) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: DMF provides optimal swelling for polar resins, maximizing the surface area and ensuring the deep penetration of the alkyne and catalyst into the polymer matrix[4].

  • Reagent Addition: Add N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (3.0 eq relative to resin loading) to the suspension.

  • Non-Aqueous Catalyst Introduction: Add Copper(I) Iodide (CuI, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: Unlike solution-phase methods, solid-phase synthesis often utilizes direct Cu(I) sources like CuI. DIPEA acts as a mild base to facilitate the deprotonation of the terminal alkyne, heavily driving the formation of the resin-bound copper-acetylide complex[4].

  • Incubation & Washing: Agitate the mixture gently at 25 °C for 16 hours. Drain the reactor and wash the resin sequentially with DMF, Methanol, and Dichloromethane (3x each) to remove trapped copper salts and unreacted alkyne.

  • Self-Validation (Micro-Cleavage): Transfer 5 mg of the resin to a microcentrifuge tube. Treat with a standard TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and analyze via MALDI-TOF MS. A mass shift corresponding to the exact mass of the THP-alkyne confirms successful triazole formation.

Sources

Application

Application Note: Optimized CuAAC Reaction Conditions for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Executive Summary & Molecular Profile N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists

Executive Summary & Molecular Profile

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is a highly versatile terminal alkyne designed for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "Click Chemistry." Structurally, it features two critical domains:

  • The Aryl Alkyne Moiety: Electron-rich aryl alkynes exhibit accelerated reaction kinetics in CuAAC compared to aliphatic alkynes, ensuring rapid and quantitative conversion to the 1,4-disubstituted 1,2,3-triazole[1].

  • The Tetrahydropyran (THP) Carboxamide: This domain acts as a polar, hydrogen-bonding network that significantly enhances the molecule's solubility in aqueous-organic mixtures, making it an ideal linker or warhead in Antibody-Drug Conjugates (ADCs)[2] and PROTAC synthesis.

This guide provides field-proven, self-validating protocols for conjugating this molecule to azide-bearing partners, balancing catalytic efficiency with the preservation of sensitive biological substrates.

Mechanistic Causality & Reagent Selection (E-E-A-T)

Successful CuAAC is not merely about mixing reagents; it requires strict control over the oxidation state of copper. Relying on direct addition of Cu(I) salts (like CuI) is often problematic due to rapid oxidation and disproportionation in aqueous media. Instead, we utilize an in situ catalytic generation system.

  • The Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is utilized as a stable, highly soluble precursor[3].

  • The Reducing Agent: Sodium ascorbate is added in massive excess (typically 10–40 equivalents relative to the azide) to continuously reduce Cu(II) to the catalytically active Cu(I) state[2]. It must be prepared fresh, as it is highly susceptible to atmospheric oxidation[3].

  • The Ligand (THPTA or TBTA): The addition of a tris(triazolylmethyl)amine ligand is non-negotiable for bioconjugation. THPTA (water-soluble) or TBTA (organic-soluble) serves a dual purpose: it stabilizes the Cu(I) oxidation state to prevent the formation of unreactive polymeric copper acetylides, and it acts as a sacrificial reductant, intercepting reactive oxygen species (ROS) that would otherwise degrade sensitive proteins or nucleic acids[4],[5].

Reaction Logic Visualization

CuAAC_Mechanism Cu2 Cu(II) Source (e.g., CuSO4) Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 e- donor Cu1_Ligand Cu(I)-Ligand Complex Cu1->Cu1_Ligand + Ligand Ligand Ligand (THPTA/TBTA) Stabilizes Cu(I) Ligand->Cu1_Ligand Intermediate Cu-Acetylide Intermediate Cu1_Ligand->Intermediate Alkyne N-(4-Ethynylphenyl)THP-4-carboxamide (Terminal Alkyne) Alkyne->Intermediate + Cu(I) Azide Azide Partner (R-N3) Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Intermediate->Product + Azide Cycloaddition

Figure 1: Mechanistic pathway of the CuAAC reaction highlighting the role of the Cu(I)-ligand complex.

Quantitative Data & Optimization Parameters

To achieve >95% conversion while preventing substrate degradation, the stoichiometry of the catalytic triad (Cu / Ligand / Ascorbate) must be strictly maintained. A minimum CuSO₄ concentration of 50 µM is required for efficient kinetics[6].

Table 1: Optimal Stoichiometric Ratios for CuAAC Systems

ParameterSmall Molecule Synthesis (Organic)Bioconjugation (Aqueous/Lysate)Causality / Rationale
Solvent System t-BuOH/H₂O (1:1) or DMSO/H₂OPBS (pH 7.4) + ≤5% DMSODMSO solubilizes the hydrophobic phenyl ring; H₂O is required for ascorbate solubility.
Ligand Choice TBTATHPTATHPTA provides superior biocompatibility and aqueous solubility[4].
CuSO₄ : Ligand Ratio 1 : 21 : 5Excess ligand in biological systems acts as an ROS scavenger to protect proteins[5].
CuSO₄ : Ascorbate Ratio 1 : 101 : 20 to 1 : 40Higher ascorbate in aqueous systems compensates for rapid dissolved O₂ oxidation[2].
Alkyne : Azide Ratio 1 : 1.11 : 4 to 1 : 10Excess small-molecule azide drives the reaction to completion on macromolecular targets[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . To ensure trustworthiness, every experiment must include a Negative Control (omitting CuSO₄ to rule out non-specific binding or uncatalyzed thermal cycloaddition) and a Positive Kinetic Control (using a fluorogenic azide to confirm the alkyne's reactivity before committing expensive biological reagents)[5].

Workflow Visualization

Workflow Step1 1. Reagent Prep (Fresh Ascorbate) Step2 2. Pre-complexation (Cu + Ligand) Step1->Step2 Step3 3. Substrate Mixing (Alkyne + Azide) Step2->Step3 Step4 4. Initiation (Add Ascorbate) Step3->Step4 Step5 5. Incubation (RT, 1-2 h, Dark) Step4->Step5 Step6 6. Purification (Extraction/SEC) Step5->Step6

Figure 2: Step-by-step experimental workflow for optimized CuAAC bioconjugation.

Protocol A: Aqueous Bioconjugation (e.g., ADC Synthesis or Lysate Labeling)

Note: Order of addition is the most critical factor. Adding ascorbate to copper before the ligand will cause irreversible precipitation of catalytically dead copper species.

Step 1: Stock Solution Preparation

  • Prepare a 20 mM stock of CuSO₄·5H₂O in degassed Milli-Q water[3].

  • Prepare a 100 mM stock of THPTA ligand in degassed Milli-Q water[3].

  • Prepare a 100 mM stock of Sodium Ascorbate in degassed Milli-Q water. (Must be prepared immediately before use) [2].

  • Dissolve N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide in anhydrous DMSO to a concentration of 10 mM.

Step 2: Catalyst Pre-complexation

  • In a clean microcentrifuge tube, mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 10 µL of 100 mM THPTA)[4].

  • Vortex briefly and incubate at room temperature for 5 minutes. The solution will turn a faint, clear blue, indicating successful Cu(II)-ligand complex formation.

Step 3: Reaction Assembly

  • To your biological sample (e.g., 50 µL of azide-modified protein at 1-5 mg/mL in PBS), add the N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide solution to achieve a final concentration of 20–50 µM[3].

  • Add the pre-complexed CuSO₄/THPTA mixture to the reaction vessel (targeting a final Cu concentration of 0.1 to 0.25 mM)[5].

  • Initiation: Add the freshly prepared Sodium Ascorbate solution to achieve a final concentration of 2.5 to 5 mM[4],[5].

  • Vortex gently.

Step 4: Incubation and Isolation

  • Protect the reaction from light and incubate at room temperature for 30–60 minutes[2].

  • Quench the reaction by adding a metal chelator (e.g., 5 mM EDTA) or proceed directly to purification using Size Exclusion Chromatography (SEC) or methanol/chloroform precipitation[3],[2].

Troubleshooting & Causality Matrix

ObservationCausal MechanismCorrective Action
Brown/Black Precipitate Cu(I) disproportionation or oxidation due to insufficient ligand or degraded ascorbate[6].Ensure a 1:5 Cu:THPTA ratio. Always prepare sodium ascorbate fresh immediately before use[3].
Low Conjugation Yield Oxygen dissolved in the buffer is rapidly consuming the ascorbate, halting the catalytic cycle.Degas all aqueous buffers with N₂ or Argon prior to use. Increase ascorbate to 10 mM.
Protein Precipitation High localized concentrations of DMSO or ROS-mediated denaturation.Keep final DMSO concentration <5%. Ensure THPTA is used as a sacrificial reductant[5].

References

  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. AxisPharm. Available at: [Link]

  • CuAAC Cell Reaction Buffer Kit (THPTA based) - Jena Bioscience. Jena Bioscience. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. SciSpace. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide as a Chemical Probe for Proteomics

Abstract This document provides a comprehensive guide for the application of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide as a specialized chemical probe for Activity-Based Protein Profiling (ABPP). ABPP is a pow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the application of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide as a specialized chemical probe for Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems.[1][2] This probe features a tetrahydro-2H-pyran-4-carboxamide "recognition element," which directs it towards specific enzyme families, and a terminal ethynyl (alkyne) group that serves as a bioorthogonal "handle."[3][4] This alkyne handle allows for the covalent attachment of reporter tags (e.g., biotin, fluorophores) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][6] This enables the detection, enrichment, and identification of probe-labeled proteins by mass spectrometry, providing a window into the functional state of the proteome. This guide offers detailed protocols for both in situ and in vitro labeling, target enrichment, and sample preparation for downstream proteomic analysis.

Principle of the Method: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology designed to utilize active site-directed chemical probes to assess the functional status of entire enzyme families.[1][7] Unlike traditional proteomic methods that measure protein abundance, ABPP measures protein activity, providing a more accurate representation of cellular function.[7]

The N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide probe is designed based on the core principles of ABPP. Its structure consists of two key moieties:

  • Recognition Element: The tetrahydro-2H-pyran-4-carboxamide core. While this specific probe may be novel, similar structures containing carboxamide and pyran rings have been investigated as inhibitors for various enzymes, notably hydrolases.[8][9] For instance, numerous inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in regulating inflammation and pain, feature urea or amide-based pharmacophores.[8][10][11][12] This suggests that the probe is likely to target members of the hydrolase superfamily by mimicking a substrate or endogenous ligand.

  • Bioorthogonal Handle: The 4-ethynylphenyl group provides a terminal alkyne. This small, chemically inert group generally does not interfere with the probe's ability to enter cells and interact with its protein targets.[13][14] Its true function is realized post-labeling, where it serves as a reaction partner for an azide-containing reporter tag in a highly specific and efficient CuAAC "click" reaction.[3][5][6]

The overall workflow, depicted below, involves labeling the proteome, conjugating a reporter tag via click chemistry, enriching the labeled proteins, and finally, identifying them using mass spectrometry.[5][15]

ABPP_Workflow cluster_labeling Step 1: Labeling cluster_click Step 2: Click Chemistry cluster_enrich Step 3: Enrichment cluster_analysis Step 4: Analysis Proteome Live Cells or Cell Lysate Probe Alkyne Probe (N-(4-Ethynylphenyl)tetrahydro- 2H-pyran-4-carboxamide) Proteome->Probe Incubation Labeled_Proteome Probe-Labeled Proteome Probe->Labeled_Proteome Reporter Azide-Biotin Reporter Tag Labeled_Proteome->Reporter CuAAC Reaction Clicked_Proteome Biotinylated Proteome Reporter->Clicked_Proteome Beads Streptavidin Beads Clicked_Proteome->Beads Affinity Purification Enriched_Proteins Enriched Target Proteins on Beads Beads->Enriched_Proteins Digestion On-Bead Digestion Enriched_Proteins->Digestion Peptides Tryptic Peptides Digestion->Peptides MS LC-MS/MS Analysis Peptides->MS

Caption: General workflow for ABPP using an alkyne-based chemical probe.

Applications in Research and Drug Development

This chemoproteomic platform can be applied to address several fundamental questions in biology and medicine:

  • Target Identification: Identify the specific protein targets of a bioactive small molecule that shares the probe's core scaffold.

  • Enzyme Function Discovery: Uncover novel enzymatic activities and pathways within a biological system.[7]

  • Competitive Profiling: Screen for and characterize new enzyme inhibitors by measuring their ability to compete with the probe for binding to its target proteins.[4]

  • Biomarker Discovery: Identify changes in enzyme activity that correlate with disease states, providing potential diagnostic or prognostic markers.

Experimental Protocols

CAUTION: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle all chemicals, particularly DMSO and copper sulfate, in a well-ventilated area or chemical fume hood.

Required Materials and Reagents
  • Cells/Tissues: Biological system of interest.

  • Probe Stock: N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (e.g., 10 mM in anhydrous DMSO).

  • Buffers: Phosphate-buffered saline (PBS), Lysis Buffer (e.g., PBS with 0.1-1% SDS), Ammonium Bicarbonate (50 mM, pH 8.0).

  • Click Chemistry Reagents:

    • Biotin-Azide (e.g., Azide-PEG3-Biotin, 10 mM in DMSO).[16]

    • Copper(II) Sulfate (CuSO₄, 50 mM in H₂O).[17]

    • Copper Ligand (e.g., TBTA or BTTAA, 10-25 mM in DMSO/t-butanol).[16][18]

    • Reducing Agent (e.g., TCEP or Sodium Ascorbate, 50 mM in H₂O, prepare fresh).[15][16]

  • Enrichment: Streptavidin-agarose or magnetic beads.

  • Proteomics Reagents: DTT, Iodoacetamide (IAM), Sequencing-grade Trypsin.

Protocol 1: In Situ Labeling in Live Cells

This protocol is ideal for profiling enzyme activity in a native cellular environment.

  • Cell Culture: Plate cells to achieve 80-90% confluency at the time of the experiment.

  • Probe Treatment:

    • Aspirate the culture medium.

    • Add fresh medium containing the alkyne probe. A final concentration of 10-50 µM is a good starting point for optimization. Include a vehicle control (DMSO only).

    • Incubate for 1-4 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvest and Lysis:

    • Wash cells 2-3 times with cold PBS to remove excess probe.

    • Harvest cells by scraping or trypsinization.

    • Pellet cells by centrifugation (e.g., 500 x g, 5 min, 4°C).

    • Lyse the cell pellet in SDS-containing Lysis Buffer (e.g., 1 mL per 10-20 million cells) by probe sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g, 15 min, 4°C).

  • Protein Quantification: Determine the protein concentration of the supernatant using a compatible assay (e.g., BCA assay). Adjust concentration to 1-2 mg/mL.

  • Proceed to Protocol 3: Click Chemistry Reaction.

Protocol 2: In Vitro Labeling of Proteome Lysates

This protocol is useful for screening or when live-cell permeability of the probe is a concern.

  • Prepare Lysate: Harvest and lyse untreated cells as described in steps 3.3 and 3.4 of Protocol 1. Adjust protein concentration to 1-2 mg/mL in a buffer with low/no SDS (e.g., PBS).

  • Proteome Labeling:

    • Add the alkyne probe to the lysate to a final concentration of 1-10 µM. Include a vehicle control (DMSO only).

    • Incubate for 1 hour at room temperature or 37°C with gentle rotation.

  • Proceed to Protocol 3: Click Chemistry Reaction.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol attaches the biotin reporter tag to the probe-labeled proteins. The reagents should be added sequentially to the proteome sample (1-2 mg/mL protein).[18]

ReagentStock Conc.Final Conc.Volume per 1 mL LysatePurpose
Biotin-Azide10 mM100 µM10 µLReporter Tag
TCEP or Na Ascorbate50 mM1 mM20 µLReduces Cu(II) to active Cu(I)
TBTA/BTTAA (Ligand)10 mM100 µM10 µLStabilizes Cu(I) and enhances reaction
Copper(II) Sulfate50 mM1 mM20 µLCopper Catalyst Source

Procedure:

  • To 1 mL of your labeled proteome from Protocol 1 or 2, add the reagents in the order listed in the table above. Vortex briefly after each addition.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

CuAAC_Mechanism cluster_reactants cluster_products Protein_Alkyne Protein-C≡CH (Labeled Target) Catalysts + Cu(I) Catalyst + Ligand (TBTA) + Reductant (TCEP) Protein_Alkyne->Catalysts Biotin_Azide N₃-Biotin (Reporter) Biotin_Azide->Catalysts Triazole_Product Protein-Triazole-Biotin (Biotinylated Target) Catalysts->Triazole_Product 'Click'

Caption: Schematic of the CuAAC reaction for biotinylating alkyne-labeled proteins.

Protocol 4: Enrichment of Biotinylated Proteins
  • Precipitate Protein: Precipitate the protein from the click reaction mixture (e.g., with chloroform/methanol) to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Bead Preparation: Wash streptavidin beads (e.g., 30 µL of slurry per 1 mg of protein) three times with PBS.

  • Binding: Dilute the resuspended protein sample at least 10-fold with PBS (to a final SDS concentration of ~0.1%) and add the washed streptavidin beads.

  • Incubate: Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.

  • Washing: Pellet the beads (centrifugation or magnet) and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:

    • 2x with 0.5% SDS in PBS

    • 2x with 1 M Urea in PBS

    • 3x with 50 mM Ammonium Bicarbonate

Protocol 5: On-Bead Tryptic Digestion for Mass Spectrometry

On-bead digestion is a streamlined method that minimizes sample loss by digesting the enriched proteins directly on the affinity beads.[19][20][21]

  • Reduction and Alkylation:

    • After the final wash, resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate containing 5 mM DTT.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature. Add 100 µL of 25 mM iodoacetamide and incubate in the dark for 1 hour.[19]

    • Centrifuge and discard the supernatant. Wash the beads once more with 50 mM Ammonium Bicarbonate.

  • Digestion:

    • Remove all supernatant. Add 50-100 µL of a trypsin solution (e.g., 0.01-0.025 µg/µL in 50 mM Ammonium Bicarbonate) to the beads.[19][22]

    • Incubate overnight (or 6-8 hours) at 37°C with shaking.[19][22]

  • Peptide Collection:

    • Centrifuge the beads and carefully collect the supernatant, which contains the digested peptides.

    • To further extract peptides, add 100 µL of 10% formic acid to the beads, incubate for 15 minutes, centrifuge, and combine this supernatant with the first.[19]

  • Sample Cleanup: Acidify the final peptide solution with formic or trifluoroacetic acid to a final concentration of 0.1-1%.[22] Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

  • Analysis: The purified peptides are now ready for analysis by LC-MS/MS.

Data Analysis and Interpretation

  • Protein Identification: Use a standard proteomics search engine (e.g., MaxQuant, Sequest) to identify proteins from the MS/MS spectra.

  • Quantitative Analysis: Employ label-free quantification (LFQ) or spectral counting to compare the abundance of identified proteins between the probe-treated sample and the vehicle control.

  • Hit Selection: True targets of the probe should be significantly enriched in the probe-treated sample compared to the DMSO control. A fold-change (e.g., >3) and a statistical p-value (e.g., <0.05) are typically used as cutoff criteria.

  • Validation: It is crucial to validate key findings. This can be done through competitive inhibition experiments (pre-treating with a known inhibitor of the target) or by using orthogonal methods like Western blotting or enzymatic assays.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Low Signal Inactive probe; Inefficient cell labeling; Inefficient click reaction; Poor enrichment.Verify probe integrity. Optimize probe concentration and incubation time. Prepare click chemistry reagents fresh, especially the reducing agent. Ensure beads are not expired and that binding capacity is sufficient.
High Background Non-specific binding to beads; Insufficient washing; Probe concentration too high.Increase the stringency and number of wash steps. Include a denaturant like urea in washes. Perform a dose-response experiment to find the optimal probe concentration. Use a no-probe control to identify background binders.
Click Reaction Fails Oxidized/inactive Cu(I); Degraded reducing agent; Inhibitors in lysate.Prepare reducing agent (TCEP, Na Ascorbate) fresh immediately before use. Ensure proper sequential addition of reagents. Use a copper ligand (TBTA) to protect Cu(I). Ensure lysate is free of chelators like EDTA.[23]
Keratin Contamination Contamination from dust, skin, and labware.Use filtered pipette tips, wear gloves at all times, and work in a clean environment. Use high-purity water and reagents.

References

  • Biotech Support Group. New On-Bead Digestion Protocols Improve LC-MS Workflows Of Albumin Depleted Samples. Available from: [Link]

  • Li, D., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5347. Available from: [Link]

  • Michigan State University Proteomics Core Facility. (n.d.). On-bead Tryptic Digestion Protocol. Available from: [Link]

  • Hubner, N.C., et al. (2010). Quantitative proteomics combined with BAC TransgeneOmics reveals in vivo protein interactions. Journal of Cell Biology, 189(4), 739-754. (Protocol referenced by ChromoTek). Available from: [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100523. Available from: [Link]

  • Xing, Y., et al. (2023). Clickable Photoreactive ATP-Affinity Probe for Global Profiling of ATP-Binding Proteins. Analytical Chemistry, 96(1), 185-193. Available from: [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1, 29-44. Available from: [Link]

  • Smits, A. H., et al. (2014). On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics. International Journal of Proteomics, 2014, 285982. Available from: [Link]

  • Wang, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 335. Available from: [Link]

  • Li, J., et al. (2020). A Clickable APEX Probe for Proximity-Dependent Proteomic Profiling in Yeast. ACS Chemical Biology, 15(8), 2231-2237. Available from: [Link]

  • Parker, C. G., & Pratt, M. R. (2014). Click Chemistry in Proteomic Investigations. Cellular and Molecular Bioengineering, 7(3), 383-393. Available from: [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100523. Available from: [Link]

  • Witte, M. D., et al. (2014). Current Developments in Activity-Based Protein Profiling. Bioconjugate Chemistry, 25(7), 1203-1215. Available from: [Link]

  • Evotec. (n.d.). Chemical Proteomics. Available from: [Link]

  • El-Damasy, D. A., et al. (2021). Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1739-1750. Available from: [Link]

  • Li, J., et al. (2020). Protocol for Proximity-Dependent Proteomic Profiling in Yeast Cells by APEX and Alk-Ph Probe. STAR Protocols, 1(3), 100188. Available from: [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. Available from: [Link]

  • Willems, L. I., et al. (2014). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 5(9), 3368-3385. Available from: [Link]

  • Dong, J., et al. (2024). Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, C. Y., et al. (2019). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 24(16), 2933. Available from: [Link]

  • Lee, K. S. S., et al. (2015). Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo. PLOS ONE, 10(2), e0117655. Available from: [Link]

  • Penning, T. D., et al. (2005). 5-Lipoxygenase inhibitors: convenient synthesis of 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues. Bioorganic & Medicinal Chemistry Letters, 15(10), 2611-2615. Available from: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. Available from: [Link]

  • West, A. M., et al. (2020). Optimization of Protocols for Detection of De Novo Protein Synthesis in Whole Blood Samples via Azide–Alkyne Cycloaddition. Journal of Proteome Research, 19(9), 3875-3884. Available from: [Link]

  • Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 326-333. Available from: [Link]

  • Dalvie, D., et al. (2008). Metabolism, distribution, and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (CP-544439), in rats and dogs: assessment of the metabolic profile of CP-544439 in plasma and urine of humans. Drug Metabolism and Disposition, 36(9), 1869-1883. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(19), 6527. Available from: [Link]

  • Ghorab, M. M., et al. (2021). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 12(1), 241-257. Available from: [Link]

Sources

Application

Application Note: In Vivo and Ex Vivo Fluorescent Tagging of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Executive Summary Tracking small-molecule pharmacodynamics and biodistribution in living systems presents a fundamental challenge: directly conjugating a bulky fluorophore (often >500 Da) to a low-molecular-weight drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tracking small-molecule pharmacodynamics and biodistribution in living systems presents a fundamental challenge: directly conjugating a bulky fluorophore (often >500 Da) to a low-molecular-weight drug drastically alters its lipophilicity, cell permeability, and target affinity.

This application note details a bioorthogonal approach to track N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide . By leveraging the molecule's native terminal alkyne (the ethynyl group) as a minimal, biologically inert tag, researchers can administer the unmodified compound in vivo to preserve its true pharmacokinetic (PK) profile. Subsequent tracking is achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as "click chemistry"—using advanced, water-soluble copper ligands to append an azide-functionalized fluorophore either in live model organisms or in ex vivo tissue lysates.

Mechanistic Rationale: The Bioorthogonal Advantage

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide contains a terminal alkyne that is highly reactive in CuAAC but completely inert to native biological functional groups (amines, thiols, hydroxyls).

The classic CuAAC reaction utilizes Cu(I) to catalyze the 1,3-dipolar cycloaddition between the terminal alkyne and an azide, forming a stable 1,2,3-triazole linkage. However, free Cu(I) is thermodynamically unstable and rapidly oxidizes in aqueous environments, generating Reactive Oxygen Species (ROS) that are highly toxic to living cells and degrade biomolecules[1]. To establish a self-validating and non-toxic system, the protocols below utilize specialized accelerating ligands—specifically THPTA and BTTAA —which coordinate the Cu(I) ion. This coordination serves a dual causality: it sterically prevents the generation of ROS (ensuring biocompatibility) while simultaneously accelerating the cycloaddition kinetics by orders of magnitude[2].

Catalyst Selection: Overcoming In Vivo Toxicity

Choosing the correct ligand is the most critical variable in biological click chemistry. The table below synthesizes quantitative and qualitative data comparing common Cu(I) stabilizing ligands to guide your experimental design 3[3].

LigandWater SolubilityReaction KineticsIn Vivo BiocompatibilityPrimary Application
TBTA Poor (Requires DMSO)SlowHighly Toxic (Causes cell lysis)Organic synthesis, fixed cells
THPTA ExcellentFastModerateEx vivo tissue lysates, fixed tissues[4]
BTTES ExcellentVery FastHighLive cell surface labeling[2]
BTTAA ExcellentUltra-FastVery High (No developmental defects)Live in vivo tracking (e.g., Zebrafish)[2]

Data Interpretation: For ex vivo lysate profiling, THPTA is the industry standard due to its stability and ease of use in aqueous buffers[3]. For true in vivo live-labeling (e.g., in zebrafish embryos), BTTAA is strictly required, as it provides a 2.5-fold stronger signal than BTTES and prevents Cu-induced developmental defects[2].

Experimental Workflows & Logic

Workflow Admin 1. In Vivo Admin Alkyne-Probe Dist 2. Tissue Distribution & Target Binding Admin->Dist Harvest 3. Ex Vivo Harvest or Live Embryo Dist->Harvest Click 4. CuAAC Reaction (BTTAA + Azide-Dye) Harvest->Click Imaging 5. Fluorescence Imaging Click->Imaging

Caption: Workflow for in vivo administration and subsequent click-chemistry fluorescent tagging.

Mechanism Cu CuSO4 + Na-Ascorbate (Generates Cu(I)) Complex Active Cu(I)-Ligand Complex Cu->Complex Ligand BTTAA or THPTA Ligand (Prevents ROS generation) Ligand->Complex Product 1,2,3-Triazole Linkage (Fluorescent Conjugate) Complex->Product Catalyzes Probe N-(4-Ethynylphenyl)... (Terminal Alkyne) Probe->Product Azide Fluorophore-Azide (e.g., Cy5-N3) Azide->Product

Caption: Catalytic cycle of ligand-accelerated CuAAC for bioorthogonal fluorescent tagging.

Detailed Step-by-Step Methodologies

Self-Validating System Requirements

To ensure trustworthiness and eliminate false positives from autofluorescence or non-specific dye aggregation, every protocol must be run alongside the following controls:

  • Vehicle Control (Biological Negative): Administer DMSO/vehicle instead of the alkyne probe. Subject to the full click reaction.

  • No-Copper Control (Chemical Negative): Administer the alkyne probe, but omit CuSO4 from the click master mix.

Protocol A: In Vivo Administration & Ex Vivo Tissue Lysate Labeling

This protocol utilizes THPTA to label the ethynyl probe in harvested tissue homogenates, ideal for determining organ biodistribution.

Reagent Preparation:

  • THPTA/Cu Complex: Mix 200 mM THPTA in water with 100 mM CuSO4 in water at a 2:1 ratio. Incubate for 5 minutes at room temperature (RT). Causality: Pre-complexing ensures no free Cu(II) is available to cause off-target oxidation before reduction[3].

  • Sodium Ascorbate: Prepare a fresh 300 mM stock in water immediately before use.

Step-by-Step Procedure:

  • Administration: Dose mice with N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (e.g., 10 mg/kg via IP injection).

  • Harvest & Lysis: At the desired time point, euthanize the animal, harvest target tissues, and homogenize in RIPA buffer supplemented with protease inhibitors.

  • Normalization: Clarify lysates via centrifugation (14,000 x g, 15 min). Normalize all protein concentrations to 2 mg/mL using a BCA assay.

  • Click Reaction Assembly: To 50 µL of normalized lysate, sequentially add:

    • 90 µL PBS buffer.

    • 20 µL of 2.5 mM Azide-Fluorophore (e.g., Alexa Fluor 647-Azide).

    • 10 µL of the pre-incubated THPTA/CuSO4 complex.

    • 10 µL of fresh 300 mM Sodium Ascorbate to initiate the reaction[3].

  • Incubation: Vortex gently and incubate in the dark for 1 hour at RT[4].

  • Readout: Terminate the reaction by adding SDS sample buffer, boil for 5 minutes, and resolve via SDS-PAGE. Visualize using a fluorescence gel scanner.

Protocol B: Live In Vivo Labeling in Zebrafish Embryos

This protocol utilizes BTTAA to perform the click reaction directly in living organisms, exploiting its superior biocompatibility and ultra-fast kinetics.

Reagent Preparation:

  • BTTAA/Cu Complex: Mix 50 mM BTTAA with 10 mM CuSO4 to achieve a strict 5:1 or 6:1 ligand-to-copper ratio. Causality: An excess of bulky BTTAA ligand is mandatory in live systems to completely sequester Cu(I) and prevent cellular toxicity2[2].

Step-by-Step Procedure:

  • Administration: Incubate live zebrafish embryos (e.g., 3 days post-fertilization) in E3 medium containing 10 µM N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide for 2 hours.

  • Wash: Wash embryos extensively (3 x 10 mins) in fresh E3 medium to remove unbound probe.

  • Live Click Reaction: Transfer embryos to a reaction bath containing:

    • E3 medium.

    • 10 µM Alexa Fluor 488-Azide.

    • 240 µM BTTAA and 40 µM CuSO4 (pre-complexed).

    • 2.5 mM Sodium Ascorbate.

  • Incubation: Incubate in the dark for exactly 15 to 30 minutes at 28°C. Note: BTTAA accelerates the reaction so efficiently that extended incubation is unnecessary and risks eventual toxicity[2].

  • Termination & Imaging: Wash embryos 5 times in E3 medium. Mount in low-melting agarose and image via confocal microscopy.

References

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates Source: MDPI URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Source: Chemical Communications (RSC Publishing)
  • Click Chemistry Protocols Source: BroadPharm URL

Sources

Method

Topic: Preparation of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide Stock Solutions for Research Applications

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a detailed guide for the preparation, handling, and storage of stock solutions of N-(4-Ethynylphenyl)te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for the preparation, handling, and storage of stock solutions of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 2137846-29-6). As a molecule incorporating a reactive ethynyl group and a tetrahydropyran carboxamide scaffold common in medicinal chemistry, its precise and consistent formulation is paramount for generating reproducible data in drug discovery and chemical biology assays.[1][2][3] This guide outlines scientifically-grounded protocols, explains the rationale behind solvent selection, and provides best practices for ensuring solution stability and integrity. The target audience includes researchers, scientists, and drug development professionals who require reliable methods for handling this and structurally similar compounds.

Introduction and Scientific Context

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that serves as a valuable building block in synthetic and medicinal chemistry.[1][4] The terminal alkyne (ethynyl) group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its conjugation to other molecules. The N-phenyl-carboxamide linkage and the tetrahydropyran (THP) ring are prevalent motifs in pharmacologically active agents, valued for their metabolic stability and ability to form key hydrogen bond interactions.[1]

The accuracy of any biological or chemical assay hinges on the precise concentration and stability of the test compound.[5] Improperly prepared stock solutions, issues with solubility, or degradation during storage can lead to erroneous and irreproducible results, wasting significant resources. This application note serves as an authoritative guide to mitigate these risks by providing a robust, self-validating protocol.

Compound Properties and Characteristics

A summary of the key physical and chemical properties of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is provided below. It is critical to note that comprehensive, publicly available solubility data is limited; therefore, the solubility characteristics are inferred from its chemical structure and general principles for similar organic compounds.

PropertyValue / DescriptionSource / Rationale
CAS Number 2137846-29-6[6]
Molecular Formula C₁₄H₁₅NO₂Derived from structure
Molecular Weight 229.28 g/mol Derived from structure
Appearance Expected to be a white to off-white solid.Based on similar amide compounds.[3]
Purity ≥95% (Varies by supplier)Always verify with supplier's Certificate of Analysis.
Aqueous Solubility Predicted to be low.The aromatic phenyl and ethynyl groups contribute to hydrophobicity.
Organic Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF.A common characteristic of organic molecules used in drug discovery.[5][7]

Health and Safety Precautions

Before beginning any work, the user must read and understand the Safety Data Sheet (SDS) provided by the chemical supplier.[8] The following are general guidelines and do not supersede the SDS.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]

  • Engineering Controls: Handle the solid compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of fine particulates and solvent vapors.[8]

  • Handling: Avoid all direct contact with the skin and eyes.[11] In case of contact, rinse the affected area immediately and thoroughly with water.[12][13]

  • Disposal: Dispose of all chemical waste, including empty vials and contaminated consumables, in accordance with local, state, and federal regulations.

Solvent Selection: A Critical Choice

The choice of solvent is arguably the most critical variable in stock solution preparation. An ideal solvent will fully dissolve the compound without reacting with it and will be compatible with the downstream experimental system (e.g., cell culture, enzyme assay).[7][14]

  • Dimethyl Sulfoxide (DMSO): This is the recommended primary solvent for creating high-concentration stock solutions for most biological applications.[5] Its high solvating power for a wide range of organic molecules is a significant advantage.[7]

    • Causality: The polar aprotic nature of DMSO effectively disrupts the crystal lattice of the solid compound.

    • Trustworthiness: For in vitro assays, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells or does not interfere with the assay. This is typically ≤0.5% (v/v) .[5] Always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments to validate that observed effects are from the compound, not the solvent.[5]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be used as an alternative. However, it is generally more toxic than DMSO and may have a higher potential for compound degradation.

  • Ethanol (EtOH): While a viable solvent for some compounds, its volatility can make it difficult to maintain an accurate concentration over time. It may be suitable for specific applications where DMSO is not tolerated.

For this compound, high-purity, anhydrous DMSO is the recommended starting point.

Experimental Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM master stock solution in DMSO, a common starting concentration for many screening and research applications.

Required Materials
  • N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (solid)

  • High-purity, anhydrous DMSO (stored in a desiccator)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Amber glass vial or microcentrifuge tube with a screw cap

  • Sterile, positive displacement pipettes and tips or glass syringes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Methodology
  • Calculation: First, calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution. The formula is:

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L × 0.001 L × 229.28 g/mol × 1000 mg/g = 2.29 mg

  • Weighing: Tare the analytical balance with your chosen vial. Carefully weigh out the calculated mass (e.g., 2.29 mg) of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide directly into the vial.

    • Expert Insight: Weighing directly into the final vial minimizes material loss during transfer.

  • Solvent Addition: Using a calibrated pipette, add the corresponding volume of anhydrous DMSO to the vial (e.g., 1.0 mL for the calculation above).

  • Dissolution: Securely cap the vial. Vortex the solution vigorously for 1-2 minutes.

    • Self-Validation: Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes. Alternate between vortexing and sonicating until the solid is completely dissolved, resulting in a clear, particle-free solution. Incomplete dissolution is a primary source of concentration error.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. For long-term storage, follow the recommendations in Section 7.

Workflow Diagram

G cluster_prep Protocol 1: Master Stock Preparation calc 1. Calculate Mass (e.g., 2.29 mg for 1mL of 10mM) weigh 2. Weigh Compound into tared vial calc->weigh add_solvent 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_solvent dissolve 4. Dissolve (Vortex / Sonicate) add_solvent->dissolve inspect 5. Visually Inspect for clarity dissolve->inspect inspect->dissolve Particulates Remain store 6. Label & Store (See Section 7) inspect->store Clear Solution

Caption: Workflow for preparing a high-concentration master stock solution.

Experimental Protocol 2: Preparation of Aqueous Working Solutions

For most biological assays, the organic master stock must be diluted into an aqueous buffer or cell culture medium. A serial dilution approach is recommended to maintain accuracy.

Step-by-Step Methodology
  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate stock. For example, dilute the 10 mM master stock 1:10 in DMSO to create a 1 mM solution (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

  • Final Dilution: Dilute the master or intermediate stock into your final aqueous assay buffer.

    • Example for a 10 µM working solution from a 10 mM master stock (1:1000 dilution):

    • Add 1 µL of the 10 mM master stock to 999 µL of your final assay buffer.

    • Expert Insight: Add the stock solution directly into the buffer while vortexing gently. This rapid mixing helps prevent the compound from precipitating out of the less favorable aqueous environment. This is a critical step as poorly soluble compounds can easily crash out of solution.[7]

  • Vehicle Control: Prepare a matching vehicle control by adding the same volume of pure DMSO to the same volume of assay buffer (e.g., 1 µL of DMSO into 999 µL of buffer). This is essential for distinguishing compound-specific effects from solvent effects.[5]

Dilution Workflow Diagram

G cluster_dilution Protocol 2: Working Solution Preparation master_stock 10 mM Master Stock in DMSO working_solution Final Working Solution (e.g., 10 µM) master_stock->working_solution Add small aliquot (e.g., 1 µL) assay_buffer Aqueous Assay Buffer (e.g., PBS, Media) assay_buffer->working_solution Add large volume (e.g., 999 µL) mix Vortex Gently During Addition working_solution->mix

Caption: Logical flow for diluting the master stock to a final working concentration.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of the compound and its solutions. Oxidation and hydrolysis are potential degradation pathways.[15]

  • Solid Compound: Store the solid material at -20°C or as recommended by the supplier, tightly sealed and protected from light.

  • Master Stock Solution (in DMSO):

    • Aliquoting: Dispense the master stock solution into small, single-use aliquots in tightly-capped amber vials or cryotubes. This minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[5][15]

    • Storage Temperature: Store aliquots at -20°C for short-to-medium term (weeks to months) or at -80°C for long-term storage (months to years).

  • Aqueous Working Solutions: These solutions are generally unstable and should be prepared fresh for each experiment and used immediately. Do not store diluted aqueous solutions.[16]

References

  • García-Serna, R., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS ONE. Available at: [Link]

  • Dairen Chemical Corporation. Safety Data Sheet for Tetrahydrofuran (THF). DCC. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSHL Press. Available at: [Link]

  • PubChem. Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • KISHIDA CHEMICAL CO.,LTD. (2023). Safety Data Sheet for (R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate. Kishida. Available at: [Link]

  • A-Star Research. (2025). MSDS of N-Methyl-N-phenyl-5-[(4S)-tetrahydro-2,2-dimethyl-2H-pyran-4-yl]-1H-indole-2-carboxamide. A-Star Research.
  • Clark, J. (2015). The Preparation of Amides. Chemguide. Available at: [Link]

  • ETH Zurich. (2016). Laboratory Safety Guidelines. ETH Zurich. Available at: [Link]

  • Google Patents. (1981). Process for preparing amides by reaction in presence of molecular sieve. Google Patents.
  • Yale University. (2011). GUIDELINES FOR SAFE LABORATORY PRACTICES. Yale University Environmental Health & Safety. Available at: [Link]

  • Moravek, Inc. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Available at: [Link]

  • Salter, G. J., & Kell, D. B. (1995). Solvent selection for whole cell biotransformations in organic media. Critical Reviews in Biotechnology. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Harvey Mudd College. Available at: [Link]

  • Chem-Index. 2H-Pyran-4-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[3-methyl-4-(1-methylethoxy)phenyl]amino]-4-oxobutoxy]phenyl]sulfonyl]-. Chem-Index. Available at: [Link]

  • precisionFDA. 2H-PYRAN-4-CARBOXAMIDE, 4-(((4-(4-FLUOROPHENOXY)PHENYL)SULFONYL)AMINO)TETRAHYDRO-. precisionFDA. Available at: [Link]

  • Royal Society of Chemistry. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. Available at: [Link]

  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available at: [Link]

  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. ResearchGate. Available at: [Link]

  • CSIR-NIScPR. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Open Research@CSIR-NIScPR. Available at: [Link]

Sources

Application

Using N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide in affinity-based protein profiling

Application Note: Target Deconvolution via Affinity-Based Protein Profiling (AfBPP) Using N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide Executive Summary & Pharmacophore Rationale Affinity-based protein profiling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Target Deconvolution via Affinity-Based Protein Profiling (AfBPP) Using N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Executive Summary & Pharmacophore Rationale

Affinity-based protein profiling (AfBPP) has fundamentally transformed the landscape of phenotypic drug discovery by enabling the direct, proteome-wide identification of small-molecule interactomes within native biological systems[1][2]. This application note details the deployment of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide as a versatile, alkyne-tagged chemical probe for target deconvolution.

As a Senior Application Scientist, I emphasize that successful chemoproteomics relies on the rational design of the probe. This specific molecule is engineered with two synergistic domains:

  • The Recognition Scaffold (Tetrahydro-2H-pyran-4-carboxamide): This moiety acts as a privileged pharmacophore. Structural biology studies have demonstrated that tetrahydro-2H-pyran-4-carboxamide derivatives effectively occupy the peptide substrate binding sites of epigenetic targets, such as G9a-Like Protein (GLP) and G9a (EHMT2), forming highly conserved, direct hydrogen bonds with specific aspartate residues (e.g., Asp1171 in GLP)[3].

  • The Bioorthogonal Handle (N-(4-ethynylphenyl)): The ethynylphenyl group serves as a highly reactive, "clickable" handle[4]. Unlike flexible aliphatic alkynes, the rigid conjugation of the terminal alkyne to the phenyl ring minimizes entropic penalties during target engagement. Furthermore, it can exploit hydrophobic sub-pockets (such as S1' pockets in metalloproteinases) while maintaining exceptional reactivity for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[5].

Mechanistic Causality & Self-Validating Experimental Design

To guarantee the scientific integrity of your target identification, this protocol is engineered as a self-validating system . We do not merely pull down proteins; we establish definitive pharmacological causality through the following principles:

  • In Situ Labeling: Probes are incubated with live cells rather than lysates. This preserves native protein-protein interactions, endogenous competitor concentrations (e.g., ATP, SAM), and intact sub-cellular compartmentalization, drastically reducing false positives[6].

  • Redox-Protected Click Chemistry: The CuAAC step utilizes THPTA as a copper-stabilizing ligand. Unchelated Cu(I) generates reactive oxygen species (ROS) that oxidize methionine and cysteine residues, degrading the proteome. THPTA accelerates the cycloaddition while shielding the proteome from oxidative damage.

  • Stringent Denaturing Washes: Because the click reaction forms an irreversible covalent triazole linkage between the probe and the biotin tag, the subsequent streptavidin enrichment allows for highly stringent washes (e.g., 1% SDS, 8M Urea). This strips away non-specific, transiently interacting background proteins.

  • Competitive Profiling (The Validation Engine): The assay strictly requires a competition control arm. Cells are pre-incubated with a 10-fold molar excess of the parent compound (lacking the alkyne tag) before probe addition[7]. A genuine target will show high enrichment in the "Probe Only" sample and near-zero enrichment in the "Competitor + Probe" sample.

AfBPP Workflow Visualization

AfBPP_Workflow A 1. In situ Incubation (Live Cells + Probe) B 2. Cell Lysis & Protein Extraction A->B Harvest Washed Cells C 3. CuAAC Click Ligation (Azide-Biotin + Cu) B->C Normalize Proteome D 4. Streptavidin Enrichment C->D Bioorthogonal Tagging E 5. On-Bead Digestion & LC-MS/MS D->E Stringent Wash (SDS)

Workflow of AfBPP using alkyne-tagged probes from live-cell incubation to LC-MS/MS analysis.

Step-by-Step Protocol: Proteome Labeling and Enrichment

Phase 1: In Situ Probe Incubation

  • Seed target cells (e.g., HEK293T or specific cancer lines) in 10 cm dishes and grow to 80% confluency.

  • Prepare 3 experimental arms:

    • Arm A (Vehicle): 0.1% DMSO.

    • Arm B (Probe): 5 µM N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide.

    • Arm C (Competition): Pre-incubate with 50 µM parent compound for 1 hour, followed by 5 µM Probe.

  • Incubate all arms for 2–4 hours under standard culture conditions (37°C, 5% CO₂).

  • Wash cells gently 3× with ice-cold PBS to remove unbound probe.

Phase 2: Cell Lysis & Normalization

  • Lyse cells in 500 µL of ice-cold PBS containing 1% NP-40 and 1× protease inhibitor cocktail (EDTA-free). Note: Avoid primary amines like Tris buffer at this stage if subsequent reductive amination is planned, though PBS is standard for CuAAC.

  • Sonicate lysates (10 sec on/off, 3 cycles, 30% amplitude) to shear DNA.

  • Centrifuge at 20,000 × g for 15 min at 4°C. Collect the supernatant.

  • Normalize protein concentrations across all samples to 2 mg/mL using a BCA assay.

Phase 3: CuAAC (Click) Reaction

  • To 1 mL of normalized proteome (2 mg total protein), add the following reagents sequentially, vortexing between each addition:

    • Azide-PEG3-Biotin: 100 µM final concentration (from 10 mM DMSO stock).

    • THPTA: 100 µM final concentration (from 10 mM aqueous stock).

    • CuSO₄: 1 mM final concentration (from 50 mM aqueous stock).

    • TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final concentration (from freshly prepared 50 mM aqueous stock). Causality: TCEP must be added last to initiate the reaction by reducing Cu(II) to the catalytically active Cu(I).

  • React at room temperature for 1.5 hours with end-over-end rotation.

Phase 4: Protein Precipitation and Streptavidin Enrichment

  • Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of ddH₂O. Vortex vigorously and centrifuge at 10,000 × g for 5 min to precipitate proteins and remove unreacted click reagents.

  • Discard the supernatant. Wash the protein disk twice with ice-cold methanol.

  • Resuspend the protein pellet in 500 µL of 1.2% SDS in PBS. Heat at 90°C for 5 minutes to fully denature the proteins.

  • Dilute the sample with 5 mL of PBS (reducing SDS concentration to 0.12%) and add 50 µL of pre-washed Streptavidin magnetic beads.

  • Incubate for 2 hours at room temperature.

  • Stringent Washes: Wash beads sequentially with 1% SDS (2×), 8M Urea in 50 mM ammonium bicarbonate (2×), and PBS (3×). This removes all non-covalently bound background proteins.

  • Proceed to standard on-bead trypsin digestion and quantitative LC-MS/MS analysis.

Quantitative Data Presentation

The success of the AfBPP workflow is determined by the differential enrichment between the Probe and Competition arms. Below is a representative data structure summarizing the expected quantitative LC-MS/MS output when targeting epigenetic methyltransferases[3].

Protein TargetGene SymbolLog₂ FC (Probe / Vehicle)Log₂ FC (Probe / Competitor)p-valuePharmacological Conclusion
Euchromatic histone-lysine N-methyltransferase 2EHMT2 (G9a)+ 6.4+ 5.8< 0.001Confirmed Specific Target
Euchromatic histone-lysine N-methyltransferase 1EHMT1 (GLP)+ 5.9+ 5.2< 0.001Confirmed Specific Target
Matrix metalloproteinase-2MMP2+ 3.1+ 2.8< 0.01Secondary Target / Off-target
Beta-actinACTB+ 0.2+ 0.10.850Non-specific Background
Heat shock protein HSP 90-alphaHSP90AA1+ 1.1- 0.20.420Non-specific Background

Table 1: Representative label-free quantification (LFQ) data from an AfBPP experiment. True targets exhibit high Log₂ fold changes against both the vehicle and the competitor, validating specific engagement at the active site.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Available at: [Link]

  • Yuan, Y., et al. (2014). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link] (Related to Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome).

  • Jiao, Q., et al. (2023). Natural Product-Derived Activity-Based and Affinity-Based Probes: Tools for Mechanism of Action Studies. Molecules (MDPI). Available at: [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS Number: 2137846-29-6). This document provides in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS Number: 2137846-29-6). This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to handle this compound effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having significant trouble dissolving N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide. Why is it so poorly soluble?

This is a common and valid observation. The solubility behavior of this molecule is governed by its distinct structural features, which create a challenging combination of polar and nonpolar characteristics.

  • Hydrophobic Region : The 4-ethynylphenyl group is aromatic, rigid, and nonpolar. This part of the molecule prefers to interact with nonpolar (hydrophobic) solvents.

  • Hydrophilic Region : The tetrahydro-2H-pyran-4-carboxamide moiety contains two key features that prefer polar environments. The ether linkage in the pyran ring and, more importantly, the secondary amide group (-CONH-).

  • The Amide Factor : The secondary amide is a powerful functional group capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O).[1] In the solid state, these amide groups form strong intermolecular hydrogen bonds, creating a stable crystal lattice. A significant amount of energy is required from the solvent to break apart this lattice, which is a primary reason for its low solubility.

This dual nature means the compound is often not "happy" in either purely polar or purely nonpolar solvents, leading to the solubility challenges you are observing.

Q2: What are the recommended starting solvents for initial solubility testing?

Given the compound's structure, a logical first step is to screen a range of solvents with varying polarities. We recommend starting with high-purity, anhydrous solvents if possible.

Primary Recommendations:

  • Polar Aprotic Solvents : These are often the most successful for dissolving complex amides. We strongly recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . They are excellent at disrupting the hydrogen bonds of the amide groups.

  • Chlorinated Solvents : Dichloromethane (DCM) and Chloroform can be effective, particularly for dissolving the nonpolar phenyl portion of the molecule.

  • Ethers : Tetrahydrofuran (THF) and 1,4-Dioxane are good intermediate-polarity options to try.

  • Alcohols : Methanol and Ethanol may show some success, though often less than polar aprotic solvents.

Q3: Is pH adjustment a viable strategy to improve the solubility of this compound?

For this specific molecule, pH adjustment is generally not an effective primary strategy for increasing solubility. The amide functional group is considered neutral and does not readily protonate or deprotonate under typical aqueous pH ranges (pH 2-10).[1] Forcing conditions with strong acids or bases at elevated temperatures is more likely to cause chemical degradation (hydrolysis of the amide bond) than to improve solubility.[2] Unlike compounds with acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups, this molecule lacks a site for salt formation that would dramatically enhance aqueous solubility.

Systematic Troubleshooting Guide for Poor Solubility

If initial attempts with single solvents have failed, a systematic approach is necessary. Follow this workflow to methodically diagnose and solve the solubility issue.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Advanced Techniques cluster_2 Phase 3: Formulation Strategies Start Start: 1-2 mg of Compound Solvent_Screen Q: Does it dissolve in a primary solvent? (e.g., DMSO, DMF, DCM) Start->Solvent_Screen Protocol 1: Small-Scale Solubility Test Heating Q: Does heating increase solubility? Solvent_Screen->Heating No / Partially Success Success: Homogeneous Solution Solvent_Screen->Success Yes Cosolvent Q: Can a co-solvent system work? Heating->Cosolvent If precipitation upon cooling Heating->Success Yes, and remains soluble Solid_Dispersion Consider Solid Dispersion (e.g., with PVP, PEG) Cosolvent->Solid_Dispersion No / Limited Success Cosolvent->Success Yes Solid_Dispersion->Success If applicable Failure Further Assistance Needed Solid_Dispersion->Failure G cluster_0 Scenario A: Start with Polar Solvent cluster_1 Scenario B: Start with Nonpolar Solvent DMSO Compound is partially soluble in DMSO THF Add THF (less polar) as co-solvent DMSO->THF Titrate slowly Result Result: A finely-tuned solvent environment that solubilizes both molecular regions. THF->Result DCM Compound is partially soluble in DCM Methanol Add Methanol (more polar) as co-solvent DCM->Methanol Titrate slowly Methanol->Result

Caption: Logic for selecting a co-solvent system.

Protocol 3: Co-Solvent Screening

  • Identify a primary solvent in which the compound is at least partially soluble (e.g., DMSO).

  • Add a small amount of the compound (2-5 mg) to 0.5 mL of the primary solvent.

  • While stirring vigorously, add a miscible co-solvent dropwise (e.g., titrate THF into DMSO, or water into DMSO).

  • Observe for clarification of the solution.

  • Common starting ratios to screen (v/v): 9:1, 4:1, 1:1, 1:4, 1:9 of solvent:co-solvent.

Recommended Co-Solvent Pairs:

  • DMSO / Water

  • DMF / Water

  • THF / Water

  • Dioxane / Water

  • DCM / Methanol

Step 3: Advanced Formulation Strategies - Solid Dispersion

For particularly challenging compounds, especially in a drug development context, creating a solid dispersion can dramatically enhance solubility and dissolution rates. [3][4] Causality : A solid dispersion involves dispersing the crystalline drug in an amorphous, hydrophilic carrier (like a polymer). The drug is no longer in its high-energy crystal lattice, making it much easier to dissolve. [4]The carrier itself helps to wet the compound and prevent it from re-crystallizing.

Common Carriers : Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC). [4] This is an advanced technique that involves co-dissolving the compound and the carrier in a suitable solvent and then removing the solvent (e.g., by evaporation or spray drying). While beyond the scope of simple benchtop dissolution, it is a key strategy for formulation development.

Data & Protocols

Protocol 1: Standard Small-Scale Solubility Assessment

This protocol is designed to qualitatively assess solubility in a range of solvents using a minimal amount of material.

  • Preparation : Aliquot ~1 mg of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide into separate small, clear glass vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition : Add 100 µL of the first test solvent to a vial. This represents an initial concentration of 10 mg/mL.

  • Agitation : Cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication : Place the vial in a bath sonicator for 5-10 minutes. Sonication provides energy to break up solid aggregates.

  • Observation : Visually inspect the solution against a dark background.

    • Soluble : The solution is completely clear with no visible particles.

    • Partially Soluble : Some solid has dissolved, but undissolved particles remain.

    • Insoluble : The vast majority of the solid remains undissolved.

  • Titration : If the compound is not fully soluble, add another 400 µL of solvent (total volume 0.5 mL, concentration 2 mg/mL) and repeat steps 3-5.

  • Final Titration : If still not soluble, add a final 0.5 mL of solvent (total volume 1.0 mL, concentration 1 mg/mL) and repeat steps 3-5.

  • Documentation : Record the final solubility category (e.g., ">10 mg/mL", "~2 mg/mL", "<1 mg/mL") for each solvent tested.

Table 1: Properties of Recommended Solvents

This table provides key physical properties of the suggested starting solvents to aid in your experimental design.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247.0Excellent solvent for amides, hygroscopic.
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7Good alternative to DMSO, lower viscosity.
AcetonitrileC₂H₃N81.60.78637.5Polar, but often less effective than DMSO/DMF.
Ethers
Tetrahydrofuran (THF)C₄H₈O660.8867.5Good for intermediate polarity, can form peroxides.
1,4-DioxaneC₄H₈O₂101.11.0332.2Higher boiling point than THF.
Chlorinated
Dichloromethane (DCM)CH₂Cl₂39.81.3269.1Volatile, good for nonpolar compounds.
ChloroformCHCl₃61.71.4984.8Less volatile than DCM.
Alcohols
MethanolCH₄O64.70.79232.7Protic, can hydrogen bond.
EthanolC₂H₆O78.50.78924.6Common, less toxic alcohol.

(Data compiled from multiple sources)[5][6][7]

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Vertex AI Search.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Vertex AI Search.
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Vertex AI Search.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • Cosolvent - Wikipedia. (n.d.). Vertex AI Search.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
  • Solubility of crystalline organic compounds in high and low molecular weight amorphous matrices above and below the glass transition by zero enthalpy extrapolation - PubMed. (2014, September 10). PubMed.
  • N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide | Matrix Scientific. (n.d.). Matrix Scientific.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010, May 4). ACS Publications.
  • Tetrahydro-2H-pyran-4-carboxamide | 344329-76-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • The importance of solubility and how to collect it using dynamic methods - Technobis Crystallization Systems. (2023, April 5). Technobis Crystallization Systems.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific.
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications. (2019, June 21). ACS Publications.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). ScienceDirect.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. (n.d.). ResearchGate.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
  • Why Does Temperature Affect How Well Substances Dissolve? | RevisionDojo. (2025, December 7). RevisionDojo.
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions - The Royal Society of Chemistry. (2019, November 11). The Royal Society of Chemistry.
  • Properties of Common Organic Solvents. (2023, September 7). University of Minnesota.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Organic Chemistry Data.
  • Common Organic Solvents: Table of Properties1,2,3. (n.d.). Erowid.
  • Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling - ResearchGate. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing CuAAC Yields with N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Working with N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide presents a unique physicochemical challenge.

The phenylacetylene core of this molecule provides excellent kinetics for Cu-acetylide formation due to the increased acidity of the terminal alkyne proton. However, the bulky, rigid tetrahydropyran (THP) carboxamide tail introduces severe steric hindrance and hydrophobic character. This often leads to aggregation in aqueous buffers, sequestering the reactive alkyne from the catalytic Cu(I) center. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure quantitative yields without compromising biomolecular integrity.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My reaction mixture turns cloudy immediately after adding the THP-alkyne. How do I resolve this without denaturing my target protein? Causality: The bulky THP-amide tail makes this specific alkyne highly lipophilic. When injected directly into an aqueous buffer, it rapidly aggregates, effectively removing the alkyne from the reaction interface. Solution: Pre-dissolve the alkyne in pure DMSO. Introduce it to the reaction mixture such that the final DMSO concentration is between 5% and 10%. If your biomolecule is sensitive to DMSO, utilize a highly water-soluble accelerating ligand like THPTA. THPTA acts as a phase-transfer agent, pulling the active Cu(I) to the water-lipid interface where the alkyne resides, allowing the reaction to proceed even at lower co-solvent concentrations, as demonstrated by 1[1].

Q2: The reaction solution turns blue/green, and my triazole yield is negligible. What is happening? Causality: A blue or green shift is a direct visual indicator of catalyst death. It signifies the oxidation of the active, colorless Cu(I) catalyst back to the inactive Cu(II) state. This breaks the catalytic cycle before the Cu-acetylide intermediate can undergo cycloaddition with the azide. Solution: Your system is suffering from oxygen ingress or insufficient reducing power. Ensure you are using freshly prepared Sodium Ascorbate; never store it as an aqueous stock, as it degrades rapidly in air 2[2]. Additionally, rigorously degas your buffers by bubbling argon or nitrogen for 15 minutes prior to setup 3[3].

Q3: I am achieving good conversion, but my target protein is degrading or cross-linking. Causality: The combination of Cu(I), dissolved oxygen, and ascorbate generates Reactive Oxygen Species (ROS), such as hydroxyl radicals. These radicals cleave peptide backbones and oxidize sensitive residues (e.g., histidine) 4[4]. Solution: Implement a "sacrificial" ROS scavenger by adding Aminoguanidine (final concentration 5 mM) to the buffer 5[5]. Furthermore, ensure your THPTA-to-Copper ratio is strictly 5:1. The excess ligand tightly wraps the copper center, preventing it from coordinating with the protein backbone while still allowing the terminal alkyne to bind6[6].

Troubleshooting_Logic Start Issue: Low Triazole Yield with THP-Alkyne Check1 Observation: Cloudy / Precipitate? Start->Check1 Check2 Observation: Solution turns Blue/Green? Start->Check2 Check3 Observation: Protein Degradation? Start->Check3 Sol1 Action: Add 5-20% DMSO or use THPTA phase-transfer Check1->Sol1 Yes (Aggregation) Sol2 Action: Degas buffer & use fresh Na-Ascorbate Check2->Sol2 Yes (Cu(I) Oxidation) Sol3 Action: Ensure 5:1 THPTA:Cu Add 5mM Aminoguanidine Check3->Sol3 Yes (ROS Damage)

Diagnostic logic tree for troubleshooting CuAAC reactions with bulky THP-alkynes.

Part 2: Quantitative Optimization Matrix

When transitioning from small-molecule organic synthesis to aqueous bioconjugation, the reaction parameters for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide must be drastically adjusted to account for its steric bulk and hydrophobicity.

ParameterSmall Molecule Synthesis (Organic)Bioconjugation (Aqueous)Causality / Rationale
Solvent DMF or t-BuOH/H₂O (1:1)Aqueous Buffer (pH 7.0-8.0) + 5-10% DMSODMSO is required to solvate the bulky THP-amide tail[1].
Ligand TBTATHPTA or BTTAATHPTA is water-soluble; BTTAA offers superior kinetics for bulky alkynes 7[7].
Ligand:Cu Ratio 1:1 to 2:15:1Excess ligand protects biomolecules from Cu-induced ROS damage[6].
Cu(II) Source CuSO₄ (0.05 - 0.1 eq)CuSO₄ (100 - 250 µM)Low absolute concentrations prevent non-specific metallation of proteins[3].
Reducing Agent Na-Ascorbate (0.2 eq)Na-Ascorbate (5 mM)Maintains active Cu(I) state; must be freshly prepared[2].
Additives NoneAminoguanidine (5 mM)Intercepts deleterious ascorbate by-products to prevent cross-linking[5].

Part 3: Self-Validating Bioconjugation Protocol

This methodology is designed as a self-validating system . By observing specific visual checkpoints, you can confirm the thermodynamic and kinetic viability of the reaction before committing expensive biological samples.

Phase 1: Reagent Preparation
  • Prepare the Alkyne Stock: Dissolve N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Fresh Reductant: Dissolve Sodium Ascorbate in double-distilled water to 100 mM immediately before use.

    • Validation Check: The solution must be completely colorless. A yellow or brown tint indicates oxidation; discard it immediately[2].

Phase 2: Catalyst Pre-Complexation
  • In a separate microcentrifuge tube, combine 20 mM aqueous CuSO₄ with 50 mM aqueous THPTA ligand to achieve a strict 5:1 Ligand:Cu ratio.

    • Causality: Pre-mixing ensures that no free, unchelated Cu(II) is ever introduced to the protein. Free copper binds non-specifically to the protein backbone, causing irreversible denaturation upon reduction[6].

Phase 3: Reaction Assembly

To your degassed buffer containing the target biomolecule, add reagents in the following strict order. Do not deviate from this sequence:

  • Buffer & Protein: Start with the biomolecule in degassed PBS (pH 7.4).

  • Scavenger: Add Aminoguanidine to a final concentration of 5 mM[5].

  • Substrates: Add the Azide-modified substrate, followed by the THP-Alkyne stock. Ensure the final DMSO concentration does not exceed 10% to prevent protein unfolding[1].

  • Catalyst: Add the pre-complexed CuSO₄/THPTA mixture (final Cu concentration: 100 µM).

Phase 4: Initiation & Incubation
  • Initiate: Add the fresh Na-Ascorbate (final concentration 5 mM) to trigger the reduction of Cu(II) to Cu(I).

    • Validation Check: The solution should remain clear or slightly cloudy (from the alkyne). A sudden shift to a blue/green color indicates oxygen ingress and catalyst death[3].

  • Incubate: Allow the reaction to proceed at room temperature for 1 to 4 hours with gentle end-over-end mixing.

  • Purify: Remove excess reagents and copper via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against standard buffers.

Addition_Sequence Step1 1. Scaffold Degassed Buffer + Biomolecule Step2 2. Substrates Azide + THP-Alkyne (in 10% DMSO) Step1->Step2 Step3 3. Catalyst CuSO4 + THPTA (Pre-complexed) Step2->Step3 Step4 4. Initiator Fresh Na-Ascorbate (Triggers Cu(I)) Step3->Step4 Step5 5. Product 1,2,3-Triazole Conjugate Step4->Step5

Self-validating reagent addition sequence to prevent catalyst degradation and substrate aggregation.

References

1.[3] Troubleshooting guide for copper-catalyzed click chemistry reactions - Benchchem. 3 2.[6] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC.6 3.[2] Na-Ascorbate - baseclick. 2 4.[5] Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition - Springer. 5 5.[4] Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC.4 6.[7] Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC). 7 7.[1] Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PLOS One. 1

Sources

Troubleshooting

How to prevent thermal degradation of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Technical Support Center: N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide A Guide to Ensuring Stability and Preventing Thermal Degradation Welcome to the technical support center for N-(4-Ethynylphenyl)tetrahydro-2H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

A Guide to Ensuring Stability and Preventing Thermal Degradation

Welcome to the technical support center for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 2137846-29-6).[1] This molecule is a valuable bifunctional building block, integrating a terminal alkyne for bioorthogonal chemistry (e.g., "click" reactions) and a tetrahydropyran carboxamide moiety common in medicinal chemistry. However, the energetic terminal alkyne group, in particular, introduces specific stability challenges. This guide provides in-depth, field-proven insights to help you mitigate degradation, troubleshoot common issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for this compound?

A1: The molecule's structure presents three main points of potential degradation under thermal stress:

  • Terminal Alkyne Group: This is the most reactive moiety. At elevated temperatures, terminal alkynes can undergo thermally-induced oligomerization or polymerization, leading to a complex mixture of byproducts and a decrease in purity.[2] This process can sometimes be catalyzed by trace metal impurities.

  • Amide Bond: While generally robust, carboxamides can undergo thermal decomposition, potentially yielding isocyanates and amines, though this typically requires high temperatures.[3] Hydrolysis of the amide bond is also a concern if water is present, especially under acidic or basic conditions.[4]

  • Tetrahydropyran (THP) Ring: Saturated ethers like the THP ring can be susceptible to oxidation, particularly at elevated temperatures in the presence of oxygen, which could potentially lead to ring-opening or other side products.[5]

Q2: What are the optimal storage conditions to ensure long-term stability?

A2: To minimize degradation, the compound should be stored under the following conditions, which are standard best practices for reactive terminal alkynes:[2]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidative degradation.

  • Temperature: Store at low temperatures. Refrigeration (2-8 °C) is recommended for short-term storage, while freezing (≤ -20 °C) is ideal for long-term stability to slow down potential polymerization.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Purity: Ensure the compound is free from residual metal catalysts or strong bases from its synthesis, as these impurities can accelerate degradation.[2]

Q3: My compound has turned slightly yellow/brown. What does this indicate?

A3: A color change from white/off-white to yellow or brown is a common visual indicator of degradation. This is often due to the formation of conjugated oligomers or polymers from the ethynyl group. If you observe a color change, it is critical to re-analyze the compound's purity by a suitable method (e.g., HPLC, LC-MS, or ¹H NMR) before use.

Q4: I'm seeing significant homocoupling (Glaser coupling) in my copper-catalyzed reaction. Is my starting material the problem?

A4: While reaction conditions are the primary cause of Glaser coupling, the quality of your N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide can be a contributing factor.[2] If the compound has started to degrade or contains oxidative impurities, it can promote the oxidation of the copper(I) catalyst, which facilitates the unwanted homocoupling side reaction. Using freshly purified alkyne and thoroughly degassed solvents is crucial for minimizing this issue.

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow to identify and solve them.

Problem 1: Inconsistent or Poor Results in Downstream Reactions (e.g., Click Chemistry, Sonogashira Coupling)
  • Symptom: Low yields, multiple unexpected side products, or complete reaction failure.

  • Potential Cause 1: Degradation of the Alkyne. The most likely cause is that the effective concentration of the active terminal alkyne is lower than calculated due to oligomerization or oxidation.

    • Solution:

      • Verify Purity: Before each use, especially if the compound has been stored for an extended period or exposed to air, verify its purity via HPLC or ¹H NMR. Look for a decrease in the main peak area and the appearance of new, often broader, peaks.

      • Purify if Necessary: If degradation is observed, repurify the material using an appropriate method, such as column chromatography or recrystallization.

      • Use Fresh Aliquots: For critical experiments, use a fresh, unopened vial of the compound or a newly purified batch.

  • Potential Cause 2: Formation of Explosive Acetylides. Terminal alkynes can form shock-sensitive acetylides with heavy metals like copper(I), silver(I), and mercury(II).[2] While this is less of a thermal degradation issue, improper workup or handling in the presence of these metals can lead to hazardous conditions and reaction failure.

    • Solution: Avoid contact with incompatible metal salts outside of the controlled reaction conditions. Never use spatulas made of copper, silver, or brass. Ensure reaction workups effectively remove all metal catalysts.

Problem 2: Material Becomes Gummy, Insoluble, or Changes Physical Form
  • Symptom: The initially crystalline or powdered solid becomes sticky, oily, or fails to dissolve in solvents it was previously soluble in.

  • Potential Cause: Advanced Polymerization. This indicates significant, advanced degradation of the terminal alkyne into higher molecular weight oligomers or polymers.

    • Solution: The material is likely unusable and should be safely discarded. This level of degradation highlights a critical failure in storage conditions (e.g., prolonged exposure to heat, air, or light). Review and implement the recommended storage protocols immediately.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Poor Experimental Result (Low Yield, Side Products) check_purity Step 1: Check Purity (HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure pure Compound is OK is_pure->pure Yes impure Degradation Detected is_pure->impure No check_reaction Troubleshoot Reaction Conditions: - Degas Solvents - Fresh Catalysts - Temperature Control pure->check_reaction purify Step 2: Purify Compound (Chromatography/Recrystallization) impure->purify recheck_purity Re-check Purity purify->recheck_purity is_repurified Is Purity >95%? recheck_purity->is_repurified discard Discard Material & Review Storage Protocols is_repurified->discard No use_purified Use Freshly Purified Material in Experiment is_repurified->use_purified Yes DegradationPathways cluster_main N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide cluster_degradation Degradation Products start Main Compound oligomers Oligomers / Polymers start->oligomers (slow) homocoupling Glaser Homocoupling Product (Di-yne) start->homocoupling oxidation Oxidative Cleavage Products (e.g., Carboxylic Acid) start->oxidation hydrolysis Amide Hydrolysis Products start->hydrolysis heat Heat heat->oligomers air_cu Air (O₂) / Cu⁺ air_cu->homocoupling ozone_kmno4 Strong Oxidants (O₃, KMnO₄) ozone_kmno4->oxidation water_acid_base H₂O / H⁺ or OH⁻ water_acid_base->hydrolysis

Sources

Optimization

Technical Support Center: Troubleshooting Non-Specific Binding of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide Probes

Welcome to the technical support guide for the N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide chemical probe platform. This resource is designed for researchers, scientists, and drug development professionals to ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide chemical probe platform. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate non-specific binding, a common challenge that can compromise experimental accuracy and reproducibility. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind each recommendation.

Understanding the Challenge: The Nature of Non-Specific Binding

Non-specific binding (NSB) refers to the interaction of your chemical probe with unintended biological molecules or surfaces.[1][2] This phenomenon can lead to inflated background signals, false positives, and misinterpretation of your data.[3][4] NSB is primarily driven by molecular forces such as hydrophobic interactions, electrostatic interactions, and hydrogen bonding between the probe and off-target molecules.[3][5]

The N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide scaffold, while designed for specific targets, possesses chemical features that can contribute to NSB. The ethynylphenyl group offers a terminal alkyne for "click" chemistry, a powerful tool for target identification and visualization.[6][7] However, the hydrophobicity of the phenyl ring can promote non-specific hydrophobic interactions.[8] Additionally, the tetrahydropyran-carboxamide core, while generally considered a favorable scaffold in drug discovery for its metabolic stability and desirable physicochemical properties, can still participate in off-target hydrogen bonding.[9][10]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide probes and provides a logical, step-by-step approach to resolving them.

Q1: My primary issue is high background signal across my entire blot/plate/image. What is the most likely cause and my first troubleshooting step?

High background is a classic indicator of non-specific binding. The most common culprit is an excessive probe concentration.[11] While it's tempting to use a higher concentration to ensure target saturation, this can drive the probe to bind to lower-affinity, off-target sites.

Initial Troubleshooting Step: Probe Concentration Optimization

Your first action should be to perform a concentration titration of your probe to determine the optimal signal-to-noise ratio.

  • Rationale: Every probe-target interaction has a specific affinity (Kd). By lowering the probe concentration, you favor binding to high-affinity, specific targets over low-affinity, non-specific ones.

  • Recommendation: Perform a dose-response experiment with a range of probe concentrations (e.g., from 0.1x to 10x of your current working concentration). Analyze both the signal from your target of interest and the overall background.

Q2: I've optimized my probe concentration, but I'm still observing significant non-specific binding. What should I try next?

If probe concentration optimization is insufficient, the next critical step is to evaluate and optimize your blocking and washing procedures. Inadequate blocking leaves sites on your support (e.g., membrane, plate) or within your sample (e.g., other proteins) exposed for the probe to bind non-specifically.

Troubleshooting Step 2: Blocking Buffer and Wash Optimization

  • Rationale: Blocking agents are proteins or polymers that physically coat surfaces to prevent non-specific adsorption.[12] The choice of blocking agent can be critical and is often system-dependent.[13] Similarly, the stringency of your wash steps can help to remove loosely bound, non-specific probes.

  • Recommendations:

    • Blocking Agent Selection: If you are using a standard blocker like non-fat dry milk, consider switching to Bovine Serum Albumin (BSA) or a commercially available protein-free blocking buffer.[12] Milk proteins can sometimes cross-react with certain antibodies or detection systems.[12]

    • Inclusion of Detergents: Adding a non-ionic detergent, such as Tween 20 (typically at 0.05-0.1%), to your blocking and wash buffers can significantly reduce non-specific binding by disrupting hydrophobic interactions.[3][5]

    • Wash Duration and Frequency: Increase the number and duration of your wash steps after probe incubation. Vigorous agitation during washing can also improve the removal of non-specifically bound probe.[13]

Q3: My non-specific binding seems to be localized to specific bands or spots, suggesting cross-reactivity with other proteins. How can I address this?

This pattern suggests that your probe may be interacting with off-target proteins that share some structural or chemical similarity with your intended target. This can be due to shared binding pockets or surface-exposed residues that have an affinity for your probe.

Troubleshooting Step 3: Modifying Buffer Conditions

You can often mitigate these charge-based or hydrophobic interactions by adjusting the composition of your experimental buffers.

  • Rationale: The binding of a small molecule to a protein is influenced by the surrounding chemical environment. By altering the ionic strength or pH, you can disrupt the non-covalent forces that mediate non-specific interactions.

  • Recommendations:

    • Increase Ionic Strength: For interactions driven by electrostatics, increasing the salt concentration (e.g., adding 150-500 mM NaCl) in your binding and wash buffers can shield charges and reduce non-specific binding.[3][5]

    • Adjust pH: The overall charge of your probe and potential off-target proteins is dependent on the pH of the buffer.[5] Empirically testing a range of pH values around the physiological norm (e.g., pH 6.8 to 8.0) may identify a condition that disfavors non-specific binding while maintaining specific target engagement.

Q4: I've tried optimizing concentration, blocking, and buffer conditions, but persistent non-specific binding is still obscuring my results. Are there more advanced strategies I can employ?

When standard troubleshooting fails, it may be necessary to incorporate more sophisticated controls and experimental modifications.

Advanced Troubleshooting Strategies

  • Competition Assays:

    • Rationale: A competition assay can help to distinguish between specific and non-specific binding. By pre-incubating your sample with an excess of an unlabeled version of your probe or a known binder of the target, you can specifically block the binding sites on your target of interest.

    • Procedure:

      • Incubate your sample with a 10-100 fold excess of the unlabeled competitor for a period before adding your labeled probe.

      • Proceed with your standard protocol.

      • A significant reduction in signal in the presence of the competitor indicates that the binding is specific. Residual signal likely represents non-specific binding.

  • Negative Control Probes:

    • Rationale: A structurally similar but biologically inactive version of your probe can be a powerful tool to identify off-target effects.

    • Procedure: Synthesize or obtain a version of the N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide probe with a modification that is known to abolish binding to the intended target. Any signal generated by this negative control probe can be attributed to non-specific binding.

  • Click Chemistry Controls:

    • Rationale: For experiments utilizing the ethynyl group for click chemistry, it's crucial to ensure that the observed signal is not an artifact of the click reaction itself.

    • Procedure:

      • Run a control reaction where you omit the azide- or DBCO-containing reporter molecule.

      • Run another control where you omit the copper catalyst (for CuAAC reactions).

      • The absence of signal in these controls confirms that the signal is dependent on a successful click reaction with your probe.

Experimental Protocols and Data Presentation

To facilitate your troubleshooting efforts, we provide the following standardized protocols and a template for data presentation.

Protocol 1: Systematic Blocking Buffer Optimization

This protocol allows for the parallel testing of different blocking conditions to identify the most effective one for your specific system.

  • Prepare your samples (e.g., lysate for Western blot, cells for imaging) as per your standard protocol.

  • Divide your samples into multiple identical sets.

  • Prepare a panel of blocking buffers to test. A recommended starting panel is:

    • 5% Non-Fat Dry Milk in TBS-T (0.1% Tween 20)

    • 5% BSA in TBS-T (0.1% Tween 20)

    • A commercially available protein-free blocking buffer

    • Your current blocking buffer (as a baseline)

  • Incubate each set of samples in a different blocking buffer for 1 hour at room temperature with gentle agitation.

  • Proceed with your standard probe incubation, washing, and detection steps, ensuring all other parameters are kept constant.

  • Compare the signal-to-noise ratio across the different blocking conditions.

Data Presentation: Quantifying Non-Specific Binding

A structured approach to data analysis is crucial for effective troubleshooting. The following table provides a template for comparing the results of your optimization experiments.

Condition Probe Concentration Blocking Buffer Wash Buffer Additives Specific Signal Intensity (Arbitrary Units) Background Intensity (Arbitrary Units) Signal-to-Noise Ratio
Baseline 1 µM5% Milk in TBS-TNone500025002.0
Test 1 0.5 µM5% Milk in TBS-TNone300010003.0
Test 2 1 µM5% BSA in TBS-T0.1% Tween 2048008006.0
Test 3 1 µM5% BSA in TBS-T0.1% Tween 20 + 300mM NaCl45005009.0
Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting steps outlined in this guide.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Probe_Conc Q1: Optimize Probe Concentration (Perform Titration) Start->Probe_Conc Blocking_Wash Q2: Optimize Blocking & Washing (Test Buffers, Add Detergent) Probe_Conc->Blocking_Wash NSB Persists Resolved Issue Resolved: Low Background, High S/N Probe_Conc->Resolved NSB Reduced Buffer_Cond Q3: Modify Buffer Conditions (Adjust Ionic Strength/pH) Blocking_Wash->Buffer_Cond NSB Persists Blocking_Wash->Resolved NSB Reduced Advanced Q4: Advanced Strategies (Competition Assay, Negative Controls) Buffer_Cond->Advanced NSB Persists Buffer_Cond->Resolved NSB Reduced Advanced->Resolved NSB Reduced

Caption: A flowchart for troubleshooting non-specific binding.

Understanding the Molecular Interactions

The following diagram illustrates the different types of interactions that can lead to both specific and non-specific binding of your probe.

Binding_Interactions cluster_probe N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide Probe cluster_target Biological Molecules Probe Ethynylphenyl Tetrahydropyran-carboxamide Target Specific Target Protein (High Affinity Binding Pocket) Probe:ethynyl->Target Specific Binding (Shape Complementarity, Hydrogen Bonds) OffTarget Off-Target Protein (Hydrophobic Patch) Probe:thp->OffTarget Non-Specific Binding (Hydrophobic Interactions) Surface Experimental Surface (e.g., Nitrocellulose) Probe->Surface Non-Specific Adsorption (Electrostatic Interactions)

Caption: Specific vs. Non-specific probe interactions.

By systematically applying the troubleshooting steps outlined in this guide, you can effectively minimize non-specific binding and enhance the quality and reliability of your experimental data when using N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide probes.

References
  • Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.).
  • Nicoya Lifesciences Inc. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015, December 18).
  • What causes non-specific antibody binding and how can it be prevented? (n.d.).
  • AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
  • WuXi AppTec DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies.
  • LICORbio®. (n.d.). Blocking Buffer Optimization Protocol.
  • Boster Biological Technology. (n.d.). Blocking Buffer Optimization for Western Blot.
  • Davies, M. J., et al. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. Free Radical Biology and Medicine, 184, 13-26.
  • Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e75254.
  • Parker, C. G., & Cravatt, B. F. (2018). Click Chemistry in Proteomic Investigations. Chemical Reviews, 118(22), 10839-10873.
  • Collection of biologically active compounds similar to scaffold 1... (n.d.).
  • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. (n.d.).

Sources

Troubleshooting

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide HPLC purification methods

Welcome to the Advanced Chromatography Support Hub Topic: Isolation and Purification of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide As a Senior Application Scientist, I have designed this technical support guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub Topic: Isolation and Purification of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

As a Senior Application Scientist, I have designed this technical support guide to address the specific chromatographic challenges associated with terminal alkyne-bearing amides. N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is a critical structural motif, frequently utilized as an electrophilic warhead in the development of targeted covalent inhibitors (such as SARS-CoV-2 Mpro inhibitors) where the nonactivated terminal alkyne reacts covalently with nucleophilic cysteines[1].

Because the terminal alkyne is both electronically active and susceptible to hydration, and the tetrahydropyran (THP) amide presents mixed hydrogen-bonding capabilities, standard "off-the-shelf" HPLC methods often result in poor recovery, peak tailing, or on-column degradation. This guide provides a self-validating methodology and mechanistic troubleshooting to ensure high-purity isolation.

I. Foundational Methodology: The Self-Validating Purification Protocol

To guarantee reproducibility and prevent downstream failure, this step-by-step Reverse-Phase HPLC (RP-HPLC) protocol incorporates built-in quality control (QC) gates.

Step 1: Sample Preparation & Solubilization

  • Action: Dissolve the crude reaction mixture in a 1:1 (v/v) solution of Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN).

  • Causality: The THP ring and phenyl group impart moderate lipophilicity, while the amide acts as a strong hydrogen-bond network former. DMSO disrupts intermolecular hydrogen bonding to prevent sample aggregation, while ACN ensures viscosity compatibility with the mobile phase.

  • Self-Validation Check: Centrifuge the sample at 10,000 × g for 5 minutes. The presence of a completely clear supernatant validates that the sample is fully solubilized and will not precipitate at the column head.

Step 2: Stationary Phase Selection

  • Action: Utilize a 5 µm, fully end-capped C18 column built on high-purity Type B silica (e.g., Waters XBridge or Phenomenex Luna).

  • Causality: The amide carbonyl is a strong hydrogen-bond acceptor that will interact with acidic, unreacted silanols on the silica surface, causing peak tailing. High-purity Type B silica minimizes trace metal impurities (like Fe or Zn) that can undergo π-complexation with the electron-rich terminal alkyne[2].

Step 3: Mobile Phase Configuration

  • Action: Prepare Mobile Phase A (Ultrapure H₂O + 0.05% Formic Acid) and Mobile Phase B (HPLC-grade ACN + 0.05% Formic Acid).

  • Causality: We specifically reduce the acidic modifier from the industry-standard 0.1% to 0.05% and strictly avoid Trifluoroacetic Acid (TFA). Strong acids catalyze the hydration of terminal alkynes. Formic acid at 0.05% provides sufficient ionic strength to keep the amide protonated for sharp peak shapes without triggering alkyne degradation[1][3].

Step 4: Gradient Execution & Fraction Collection

  • Action: Execute the gradient outlined in Table 2. Trigger fraction collection using a UV threshold at 254 nm (optimal for the conjugated ethynylphenyl system).

  • Self-Validation Check: Perform a "blank" injection (100% ACN) immediately following the purification run. A completely flat baseline validates zero carryover and confirms successful column regeneration.

Workflow A 1. Sample Preparation Dissolve crude in 1:1 DMSO:ACN Filter through 0.22 µm PTFE B 2. Column Equilibration Type B C18 (End-Capped), 25°C 0.05% FA in H2O / ACN A->B C 3. Gradient Elution Shallow gradient at 30-45% B Monitor UV at 254 nm & 280 nm B->C D 4. Fraction Collection Threshold-based triggering Avoid tailing edge to ensure purity C->D E 5. Post-Purification QC Immediate Lyophilization LC-MS Verification D->E

Fig 1: Self-validating RP-HPLC purification workflow for terminal alkyne amides.

II. Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am observing severe peak tailing for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide. How can I improve peak symmetry? Mechanistic Cause: Peak tailing for this specific molecule is a dual-factor issue. First, the amide linkage interacts with residual silanols on the silica support. Second, the terminal alkyne can interact with trace heavy metals in the stationary phase[2]. Corrective Action: If a standard end-capped C18 column fails, switch to a stationary phase featuring Polar-Embedded Groups (PEG), such as an amide-linked or carbamate-linked C18 phase. These polar functionalities intrinsically shield the silica surface from basic/polar analytes, drastically improving peak shape[2].

Q2: My LC-MS shows a +18 Da mass shift in the main collected fraction after prep-HPLC. What caused this degradation? Mechanistic Cause: You are observing the acid-catalyzed hydration of the terminal alkyne to a methyl ketone (a Markovnikov addition). While terminal alkynes are generally stable, the combination of elevated column temperatures (>40°C), strong acidic modifiers (like TFA), and extended column residence times can push the equilibrium toward this unwanted side reaction[1][3]. Corrective Action: Immediately replace TFA with a milder acid (0.05% Formic Acid). Strictly control the column compartment temperature to 20–25°C. Furthermore, ensure fractions are immediately lyophilized post-collection; leaving the purified compound in an acidic aqueous solution overnight will exacerbate degradation.

Q3: The starting material, 4-ethynylaniline, is co-eluting with my product. How do I resolve them? Mechanistic Cause: Both molecules share the highly hydrophobic ethynylphenyl moiety. The addition of the THP ring in the product increases steric bulk but also introduces a polar ether oxygen. Under a steep Acetonitrile gradient, the difference in their partition coefficients (LogP) is masked, leading to co-elution. Corrective Action: Flatten the gradient slope specifically around the expected elution window (typically 30-45% B). If co-elution persists, switch the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent and will selectively interact via hydrogen bonding with the ether oxygen of the THP ring, altering the chromatographic selectivity ( α ) and driving separation.

Troubleshooting Issue Chromatographic Anomaly Detected Tailing Peak Tailing (Silanol/Metal Interaction) Issue->Tailing Degradation +18 Da Mass Shift (Alkyne Hydration) Issue->Degradation Coelution Co-elution with 4-Ethynylaniline Issue->Coelution Sol1 Use PEG-C18 Phase Ensure Type B Silica Tailing->Sol1 Sol2 Lower Temp to 25°C Switch TFA to 0.05% FA Degradation->Sol2 Sol3 Flatten Gradient Slope Change ACN to MeOH Coelution->Sol3

Fig 2: Diagnostic logic tree for resolving common alkyne-amide HPLC anomalies.

III. Chromatographic Data & Gradient Optimization

Table 1: Analytical to Preparative Scale-Up Parameters

ParameterAnalytical ScalePreparative ScaleMechanistic Rationale
Column Dimensions 50 x 4.6 mm, 5 µm150 x 21.2 mm, 5 µmType B silica minimizes metal-alkyne interactions[2].
Flow Rate 1.0 mL/min20.0 mL/minScaled by cross-sectional area to maintain linear velocity.
Injection Volume 10 µL500 µLKept <5% of column volume to prevent band broadening.
Mobile Phase A H₂O + 0.05% FAH₂O + 0.05% FAWeak acid prevents alkyne hydration while protonating amides.
Mobile Phase B ACN + 0.05% FAACN + 0.05% FAACN provides sharp peaks; switch to MeOH if co-elution occurs.

Table 2: Optimized Gradient Elution Profile (Targeting THP-Amide Separation)

Time (min)% Mobile Phase A% Mobile Phase BElution Phase Objective
0.09010Initial column equilibration.
2.09010Desalting and DMSO solvent front elution.
10.06040Shallow ramp: Target elution window for THP-amide.
15.01090Column wash to remove highly retained impurities.
20.09010Re-equilibration for subsequent injections.

IV. References[2] Title: What Is on Your HPLC Particle? A Look at Stationary Phase Chemistry. Source: chromatographyonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPgReQfkorbK0t_xovUMjeWC9pz6Neetp-mWWizjs0OqtdNACU1JS3y4sLgYTc2SQ__JXJGGJYOnv_hg7_Gvy66e41FFhP3guYP1BfROr5ej56KS3d9C4TB8HzaObGLd1pKpErxcBPOSV9TsJ0DiCCzpngvACkTj-6wYNPPMkmZWyi[1] Title: Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJnBeXnfqaYL8LBCdUfdJ6lmxAGvBZ8vztcvGAlUXpiJNA-mWFJVlEnIjHJKCR8smGT4Tlvt_NSbLcEaxkpttdVlOCo4ifUZ9Qzlh5bAxWtVdUgzYiOsj-oB9-IwSZc2Zi1UloOvqKefrTJw==[3] Title: An Unexpected Equilibrium Process Associated with a Standard Approach to Ynone Synthesis | The Journal of Organic Chemistry. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGqAMGYD5ljTAUw_m6OwONIA1gPrKD8ec0DgB5dx2GIlQdZwoAxInv3T4RsX63yA8742iDjoas43RYG4zb8gSXLiuhfixPzIDQpSGmKVoxoo677omc4yGB3yu0Zzq5WaG68vk8

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide in CuAAC Reactions

Welcome to the Technical Support Center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high-yield, reliable results.

Introduction: Understanding the Reactivity of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

The CuAAC reaction, a cornerstone of "click chemistry," is renowned for its efficiency and broad functional group tolerance.[1][2] However, the reactivity of the alkyne component can be influenced by its electronic and steric properties. N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide presents a unique case. The ethynylphenyl group is an aryl alkyne, and its reactivity can be modulated by the electronic nature of the carboxamide substituent. Furthermore, the bulky tetrahydropyran ring may introduce steric considerations.[3][4] This guide will dissect these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide proceeding slowly or not at all?

A1: Several factors can contribute to low reactivity. The most common culprits include:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[5][6][7]

  • Suboptimal Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[8][9][10] An inappropriate ligand or an incorrect ligand-to-copper ratio can hinder catalysis.[7][8]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.[8][11]

  • Steric Hindrance: The bulky tetrahydropyran moiety might sterically impede the approach of the reactants to the catalytic center.[4][12][13]

  • Electronic Effects: The carboxamide group, while not strongly electron-withdrawing, can influence the acidity of the alkyne proton, which is a key factor in the reaction mechanism.[14][15]

Q2: How can I ensure my copper catalyst is active?

A2: To maintain a high concentration of the active Cu(I) catalyst:

  • Use a Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. Always use a freshly prepared solution.[1][5][6][7]

  • Deoxygenate Solvents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[7][14]

  • Utilize Stabilizing Ligands: Ligands such as TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) protect the Cu(I) from oxidation.[5][9][14]

Q3: What is the optimal ligand and its concentration for this specific substrate?

A3: For sterically demanding substrates, a well-chosen ligand is critical. While TBTA is effective in organic solvents, the water-soluble THPTA is often preferred for bioconjugation reactions.[5][6] A good starting point is a 1:1 to 5:1 ligand-to-copper ratio.[7] However, excessive ligand concentration can sometimes be inhibitory, depending on the solvent system.[8] It is advisable to screen different ratios to find the optimum for your specific reaction.

Q4: Can increasing the temperature improve the reaction rate?

A4: Yes, gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome activation energy barriers, especially when dealing with sterically hindered substrates.[3][7] However, be mindful that elevated temperatures can also promote side reactions or degradation of sensitive substrates.[9] Monitoring the reaction progress by TLC or LC-MS is recommended.[16]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low reactivity issues with N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide.

Problem: Low to No Product Formation
Potential Cause Scientific Explanation Recommended Solution
Inactive Cu(I) Catalyst The Cu(I) catalyst is essential for the cycloaddition.[1][2] It is easily oxidized to inactive Cu(II) by atmospheric oxygen, halting the catalytic cycle.[5][6][7]1. In situ Reduction: Add a fresh solution of sodium ascorbate (10-20 mol%) to the reaction mixture to continuously reduce any formed Cu(II) back to Cu(I).[1][7] 2. Deoxygenation: Purge all solvents and the reaction vessel with an inert gas (Ar or N₂) for 15-30 minutes before adding reagents.[7][14] Maintain an inert atmosphere throughout the reaction. 3. Fresh Catalyst: Use a fresh, high-purity source of a Cu(I) salt (e.g., CuI, CuBr) or generate it from a Cu(II) salt (e.g., CuSO₄) with a reducing agent.[5][6]
Inappropriate Ligand System Ligands stabilize the Cu(I) oxidation state and accelerate the rate-limiting steps of the catalytic cycle.[8][9] The wrong ligand or an incorrect ligand:copper ratio can lead to catalyst deactivation or the formation of unreactive complexes.[7][8]1. Ligand Screening: Test different ligands. For organic solvents, TBTA is a good starting point. For aqueous or mixed aqueous/organic systems, THPTA is often superior.[5][6] 2. Optimize Ratio: Screen ligand:copper ratios from 1:1 to 5:1.[7] Note that in some solvent systems, particularly water, excess ligand can be inhibitory.[8] 3. Order of Addition: Premix the copper salt and the ligand before adding them to the reaction mixture.[5]
Poor Solvent Choice The solvent can influence the solubility of reactants and the stability and activity of the catalytic species.[8] Coordinating solvents like DMSO, DMF, and NMP can prevent the formation of inhibitory copper complexes.[8]1. Solvent Screening: If solubility is an issue, consider solvent mixtures. t-BuOH/H₂O (1:1), DMSO/H₂O, or DMF are common and effective choices.[7] 2. Coordinating Solvents: For particularly stubborn reactions, DMSO, DMF, or NMP can enhance catalytic activity.[8]
Problem: Slow Reaction Rate
Potential Cause Scientific Explanation Recommended Solution
Steric Hindrance The bulky tetrahydro-2H-pyran-4-carboxamide group may sterically hinder the approach of the azide to the copper-acetylide intermediate, slowing down the reaction.[3][4][12]1. Increase Temperature: Gently heat the reaction to 40-60°C to provide the necessary activation energy to overcome steric barriers.[3][7] Monitor for potential degradation. 2. Increase Reactant Concentration: If possible, increasing the concentration of the reactants can lead to a higher reaction rate. 3. Ligand Choice: Some ligands are better at accommodating bulky substrates. Consider ligands with flexible alkyl chains.[13]
Electronic Effects of the Alkyne Aryl alkynes can have different reactivity profiles compared to alkyl alkynes. The electronic nature of the substituent on the phenyl ring can influence the acidity of the terminal alkyne proton, a key factor in the formation of the copper-acetylide intermediate.[15]1. Base Additive: While not always necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes facilitate the deprotonation of the alkyne and accelerate the reaction.[17] Use with caution as it can also promote side reactions. 2. Ligand Optimization: As mentioned, the ligand plays a crucial role in the catalytic cycle, and screening different ligands can help to find one that is optimal for the electronic properties of your specific alkyne.
Low Catalyst Loading Insufficient catalyst concentration can lead to slow reaction rates, especially if the catalyst has a limited turnover number or is slowly being deactivated.1. Increase Catalyst Loading: While typical loadings are 1-5 mol%, for challenging substrates, increasing the catalyst concentration to 5-10 mol% may be beneficial.
Visualization of the Troubleshooting Workflow

troubleshooting_workflow start Low Reactivity of N-(4-Ethynylphenyl)tetrahydro- 2H-pyran-4-carboxamide check_catalyst Is the Cu(I) Catalyst Active? start->check_catalyst optimize_ligand Is the Ligand System Optimal? check_catalyst->optimize_ligand Yes solution_catalyst Deoxygenate Solvents Add Fresh Sodium Ascorbate Use High-Purity Copper Source check_catalyst->solution_catalyst No check_solvent Is the Solvent System Appropriate? optimize_ligand->check_solvent Yes solution_ligand Screen Ligands (TBTA, THPTA) Optimize Ligand:Copper Ratio Premix Ligand and Copper optimize_ligand->solution_ligand No address_sterics Are Steric Effects a Factor? check_solvent->address_sterics Yes solution_solvent Screen Solvents (t-BuOH/H2O, DMSO) Consider Solvent Mixtures check_solvent->solution_solvent No reaction_success Successful Reaction address_sterics->reaction_success No solution_sterics Increase Reaction Temperature Increase Reactant Concentration address_sterics->solution_sterics Yes solution_catalyst->check_catalyst solution_ligand->optimize_ligand solution_solvent->check_solvent solution_sterics->address_sterics

Caption: A decision tree for troubleshooting low reactivity in the CuAAC reaction.

Optimized Experimental Protocols

Standard Protocol for CuAAC Reaction

This protocol is a good starting point for the reaction of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide in DMF or DMSO.

    • Prepare a 100 mM stock solution of your azide partner in the same solvent.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deoxygenated water.[7]

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deoxygenated water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in deoxygenated water or DMSO/t-BuOH (1:4), respectively.[7]

  • Reaction Setup (1 mL scale):

    • To a clean vial, add 100 µL of the alkyne stock solution (1.0 eq).

    • Add 100 µL of the azide stock solution (1.0 eq).

    • Add the reaction solvent (e.g., a 1:1 mixture of t-BuOH/water) to a final volume of 1 mL.[7]

    • Add 10 µL of the CuSO₄ stock solution (0.05 eq).

    • Add 10 µL of the ligand stock solution (0.05 eq).

    • Initiate the reaction by adding 10 µL of the sodium ascorbate stock solution (0.1 eq).[7]

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.[16]

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Optimized Protocol for Low-Reactivity Substrates

This protocol incorporates modifications to enhance the reaction rate for challenging substrates.

  • Reagent Preparation: Same as the standard protocol, ensuring all aqueous solutions are prepared with deoxygenated water.

  • Reaction Setup (1 mL scale):

    • In a vial, add the alkyne (1.0 eq) and azide (1.0-1.2 eq).

    • Add the chosen solvent (e.g., DMSO or a 1:1 mixture of t-BuOH/deoxygenated water).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • In a separate vial, premix the CuSO₄ solution (0.05-0.1 eq) and the ligand solution (0.05-0.1 eq).

    • Add the catalyst-ligand mixture to the reaction vial under an inert atmosphere.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 eq).

    • Stir the reaction at an elevated temperature (e.g., 50°C) and monitor its progress.

Visual Representation of the CuAAC Catalytic Cycle

CuAAC_Cycle CuI Cu(I) Cu_Alkyne [Cu(I)-acetylide] CuI->Cu_Alkyne + Alkyne - H+ Alkyne R-C≡CH Cu_Triazolide [Cu(I)-triazolide] Cu_Alkyne->Cu_Triazolide + Azide Azide R'-N3 Product Triazole Product Cu_Triazolide->Product Protonolysis Product->CuI releases

Caption: Simplified catalytic cycle for the CuAAC reaction.

Conclusion

Overcoming the low reactivity of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide in CuAAC reactions is achievable through a systematic approach to optimizing reaction conditions. By ensuring the activity of the copper catalyst, selecting the appropriate ligand and solvent system, and considering the potential for steric hindrance, researchers can significantly improve reaction yields and rates. This guide provides the foundational knowledge and practical protocols to troubleshoot and succeed in these challenging yet rewarding chemical transformations.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (2008). Journal of the American Chemical Society. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2008). Chemical Society Reviews. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). Chemical Reviews. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (2017). Wikipedia. Retrieved from [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2022). Polymers. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics. Retrieved from [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (2021). Analytical Chemistry. Retrieved from [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (2013). Bioconjugate Chemistry. Retrieved from [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2011). Journal of the American Chemical Society. Retrieved from [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. (2010). Organic Letters. Retrieved from [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (2025). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Optimization of the conditions for CuAAC reaction. (2020). ResearchGate. Retrieved from [Link]

  • Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. (2017). RSC Publishing. Retrieved from [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). SciSpace. Retrieved from [Link]

  • Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. (2023). RSC Publishing. Retrieved from [Link]

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. (2025). ResearchGate. Retrieved from [Link]

  • A kinetics study of copper-catalysed click reactions in ionic liquids. (2021). RSC Publishing. Retrieved from [Link]

  • Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. Retrieved from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications. Retrieved from [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). Molecules. Retrieved from [Link]

  • Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC). (2024). SigutLabs. Retrieved from [Link]

  • Tracker Nanocatalyst for Screening of Intracellular Copper‐Catalyzed Azide‐Alkyne Cycloadditions. (2025). Advanced Science. Retrieved from [Link]

  • Help finding conditions for CuAAC "click" reaction. (2025). Chemistry Stack Exchange. Retrieved from [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (2013). Molecules. Retrieved from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cellular Uptake of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Welcome to the technical support center for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its cellular uptake. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome these issues.

Section 1: Initial Assessment of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

A preliminary analysis of the molecule's structure can provide insights into potential reasons for poor cellular uptake.

  • N-(4-Ethynylphenyl) group : This component is aromatic and relatively nonpolar, which generally favors membrane interaction. However, its rigidity could influence how it partitions into the lipid bilayer.

  • Tetrahydro-2H-pyran-4-carboxamide group : This part of the molecule is more polar and capable of forming hydrogen bonds, which can increase aqueous solubility but may hinder its ability to cross the nonpolar cell membrane.

The challenge with this molecule likely lies in achieving the right balance between solubility in aqueous media and lipophilicity for membrane traversal.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the poor cellular uptake of a small molecule like this?

A1: The most frequent causes of poor cell permeability include unfavorable physicochemical properties such as high molecular weight, low lipophilicity, or a high polar surface area.[1] Additionally, the compound might be a substrate for cellular efflux pumps, like P-glycoprotein (P-gp), which actively remove it from the cell.[1][2]

Q2: How can I improve the solubility of my compound in the cell culture medium?

A2: Improving solubility is a critical first step. You can try co-solvents like DMSO, but be mindful of its concentration to avoid cytotoxicity. Other strategies include the use of cyclodextrins to form inclusion complexes or employing other formulation techniques to create stable dispersions.

Q3: What are the primary ways small molecules get into cells?

A3: Small molecules can enter cells through several mechanisms, including passive diffusion across the lipid membrane, facilitated diffusion via protein channels, and active transport, which requires energy.[3] The dominant mechanism depends on the molecule's properties.

Q4: How do I know if my compound is being actively pumped out of the cells?

A4: A common indicator of active efflux is observing high permeability in a cell-free assay (like PAMPA) but low accumulation in a cell-based assay (like a Caco-2 assay).[4] An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong sign that your compound is an efflux pump substrate.[4]

Q5: What are some typical errors in cellular uptake experiments?

A5: Common pitfalls include inconsistent cell monolayers, compound instability in the assay medium, and non-specific binding of the compound to the assay plates.[1][4] It's also important to ensure the integrity of the cell monolayer using methods like Transepithelial Electrical Resistance (TEER) measurements.[4]

Section 3: Troubleshooting Guide

This section provides a systematic approach to identifying and solving common issues you may encounter.

Problem 1: Low apparent permeability in initial screens.

This is a general observation that requires a systematic breakdown to identify the root cause. The following workflow can help you diagnose the issue.

Troubleshooting_Workflow Start Start: Low Cellular Uptake Observed PAMPA Perform PAMPA Assay Start->PAMPA Result_PAMPA_Low Result: Low Permeability (Poor Passive Diffusion) PAMPA->Result_PAMPA_Low If Papp is low Result_PAMPA_High Result: High Permeability (Good Passive Diffusion) PAMPA->Result_PAMPA_High If Papp is high CellularAssay Perform Cellular Accumulation Assay EffluxAssay Cellular Assay with Efflux Inhibitors CellularAssay->EffluxAssay If accumulation is low Result_Efflux Result: Uptake Increases (Efflux is the issue) EffluxAssay->Result_Efflux Result_NoEfflux Result: No Change in Uptake (Other issues) EffluxAssay->Result_NoEfflux Action_Optimize Action: Optimize Physicochemical Properties (e.g., lipophilicity, PSA) Result_PAMPA_Low->Action_Optimize Result_PAMPA_High->CellularAssay Action_Inhibitors Action: Co-administer with Efflux Inhibitors or Redesign Molecule Result_Efflux->Action_Inhibitors Action_Investigate Action: Investigate Metabolism or Other Transport Mechanisms Result_NoEfflux->Action_Investigate

Caption: A workflow for troubleshooting poor cellular uptake.

Problem 2: The compound shows good permeability in PAMPA but poor uptake in cell-based assays.
  • Likely Cause : This discrepancy strongly suggests the involvement of biological factors not present in the artificial PAMPA membrane.[4] The most probable cause is that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4] These transport proteins use energy to actively pump compounds out of the cell, leading to low intracellular accumulation.[5]

  • Solution :

    • Confirm Efflux with Inhibitors : Perform a cellular accumulation assay where you treat the cells with your compound alone, and in parallel, with your compound plus a known efflux pump inhibitor.[6] An increase in intracellular concentration in the presence of the inhibitor confirms that your compound is an efflux substrate.[6]

    • Structural Modifications : Consider medicinal chemistry approaches to modify the structure of your compound to reduce its affinity for efflux pumps.

Common Efflux Pump Inhibitors

InhibitorTarget Pump(s)Typical Working Concentration
VerapamilP-gp10-100 µM
Cyclosporin AP-gp, MRP11-10 µM
Ko143BCRP0.1-1 µM
MK-571MRP family10-50 µM
Problem 3: High variability in results between replicate wells.
  • Likely Cause : High variability can undermine the reliability of your data.[4] Potential causes include:

    • Inconsistent Cell Monolayer : If using a cell line like Caco-2, the integrity of the cell monolayer may vary.

    • Compound Precipitation : Your compound may not be fully dissolved in the assay medium.

    • Inaccurate Pipetting : Small volumes can lead to significant errors.

  • Solution :

    • Verify Monolayer Integrity : For Caco-2 assays, measure the Transepithelial Electrical Resistance (TEER) of each well before starting the experiment and only use wells that meet your established criteria.[4]

    • Ensure Solubility : Visually inspect your dosing solutions for any signs of precipitation. You may need to adjust your formulation.

    • Use Calibrated Pipettes : Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.

Section 4: Strategies for Improving Cellular Uptake

If troubleshooting indicates that the poor uptake is an inherent property of the molecule, several strategies can be employed to enhance its delivery.

  • Prodrug Approach : One common strategy is to create a prodrug by masking the polar groups of the molecule to increase its lipophilicity.[3] This allows the prodrug to more easily cross the cell membrane, after which it is cleaved by intracellular enzymes to release the active compound.

Prodrug_Strategy Compound Parent Compound (Polar, Low Permeability) Prodrug Prodrug (Lipophilic, High Permeability) Compound->Prodrug Chemical Modification Cell Cell Interior Prodrug->Cell Passive Diffusion ActiveCompound Active Compound Released Cell->ActiveCompound Enzymatic Cleavage

Caption: A diagram illustrating the prodrug strategy.

  • Formulation with Permeation Enhancers : These are excipients that can transiently increase the permeability of the cell membrane.[7]

  • Nanoparticle Encapsulation : Encapsulating the compound in lipid or polymeric nanoparticles can facilitate its entry into cells through endocytosis.

Section 5: Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free method to evaluate a compound's ability to cross a lipid membrane via passive diffusion.[8][9]

Materials :

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure :

  • Prepare Acceptor Plate : Add PBS to each well of the acceptor plate.

  • Coat Filter Plate : Apply a small volume of the artificial membrane solution to the filter of each well on the donor plate and allow the solvent to evaporate.

  • Prepare Dosing Solution : Dilute the test compound stock solution in PBS to the final desired concentration.

  • Start Assay : Add the dosing solution to the donor plate wells and carefully place the donor plate on top of the acceptor plate, creating a "sandwich".[10]

  • Incubate : Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[11][12]

  • Quantify : After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[9]

Cellular Accumulation Assay with Efflux Pump Inhibitors

This assay helps determine if a compound is a substrate for active efflux pumps.[6]

Materials :

  • Relevant cell line cultured in 96-well plates

  • Test compound

  • Efflux pump inhibitor (e.g., verapamil)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Lysis buffer

Procedure :

  • Cell Preparation : Seed cells in a 96-well plate and grow until they form a confluent monolayer.

  • Pre-incubation with Inhibitor : Wash the cells with assay buffer. Add assay buffer containing the efflux pump inhibitor to the designated wells and assay buffer without the inhibitor to the control wells. Incubate for 30-60 minutes.

  • Dosing : Add the test compound to all wells (with and without the inhibitor) and incubate for a set time course (e.g., 30, 60, 120 minutes).

  • Wash : At each time point, aspirate the dosing solution and wash the cells multiple times with ice-cold assay buffer to stop the transport process.

  • Cell Lysis : Add lysis buffer to each well to release the intracellular contents.

  • Quantify : Determine the concentration of the test compound in the cell lysate using a suitable analytical method like LC-MS/MS. An increase in compound concentration in the inhibitor-treated wells compared to the control wells indicates efflux pump activity.[13]

References

  • Application Notes and Protocols for Measuring Intracellular Accumulation with Efflux Inhibitor-1 - Benchchem.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs.
  • The Role of Intestinal Efflux Transporters In Drug Absorption - Sigma-Aldrich.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI.
  • Clinical relevance of drug efflux pumps in the gut - Ovid.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC.
  • Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds - Benchchem.
  • Role of efflux pumps and metabolising enzymes in drug delivery - PubMed - NIH.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane: Drug Delivery - Taylor & Francis.
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective | Journal of Medicinal Chemistry - ACS Publications.
  • Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids - Benchchem.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems.
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - Frontiers.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development - YouTube.
  • Efflux pump and its inhibitors: Cause and cure for multidrug resistance.
  • Whole-Cell Assays for Discovering Novel Efflux Inhibitors for Use as Antibiotic Adjuvants.
  • Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells | mBio.
  • Tuning Cellular Uptake of Small Molecules in Mammalian Cells by Substitution with Halogen and Chalcogen Atoms - etd@IISc.
  • A Mass Spectrometry-Based Assay for Improved Quantitative Measurements of Efflux Pump Inhibition | PLOS One.
  • Flow Cytometric Analysis of Efflux by Dye Accumulation - PMC - NIH.
  • Challenges in Permeability Assessment for Oral Drug Product Development - MDPI.
  • Tetrahydro-2H-pyran-4-carboxamide | 344329-76-6 - Sigma-Aldrich.
  • Permeability Assessment of a High-Throughput Mucosal Platform - PMC - NIH.
  • N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide | Matrix Scientific.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science.
  • Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | C6H13ClN2O | CID 43811032.
  • 1219949-47-9|N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide - BLDpharm.
  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide vs. Cyclooctyne Probes for Bioorthogonal Labeling

As a Senior Application Scientist, I frequently consult with drug development teams and chemical biologists who face a critical decision in bioorthogonal experimental design: choosing the optimal alkyne probe. The dichot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and chemical biologists who face a critical decision in bioorthogonal experimental design: choosing the optimal alkyne probe. The dichotomy usually lies between utilizing a compact terminal alkyne—such as the highly specific N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide —and employing strained cyclooctyne probes (e.g., DBCO, BCN, DIFO).

This guide deconstructs the physicochemical, kinetic, and practical differences between these two classes. By understanding the underlying causality of their reaction mechanisms, researchers can design self-validating experimental workflows that maximize signal-to-noise ratios while preserving biological integrity.

Mechanistic Foundations & Causality

The Terminal Alkyne Paradigm: CuAAC

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide represents a structurally optimized terminal alkyne. The ethynylphenyl group provides a highly reactive aromatic handle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Concurrently, the tetrahydropyran-4-carboxamide moiety enhances aqueous solubility and provides hydrogen-bonding capabilities, mitigating the extreme hydrophobicity often seen in simple aromatic alkynes[1].

  • The Causality: Terminal alkynes are kinetically inert to azides at physiological temperatures. The addition of a Cu(I) catalyst is mandatory. The copper coordinates to the alkyne, drastically lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate coordinates the azide, overcoming the entropic barrier and accelerating the reaction by a factor of 107 , exclusively yielding the 1,4-disubstituted triazole[2].

The Strained Alkyne Paradigm: SPAAC

Cyclooctynes (e.g., DBCO, BCN) bypass the need for a toxic copper catalyst through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3].

  • The Causality: The sp hybridized carbons in an alkyne naturally prefer a linear 180° bond angle. Forcing this bond into an eight-membered ring generates approximately 18 kcal/mol of ring strain. The cycloaddition with an azide relieves this ground-state strain, providing the thermodynamic driving force to proceed without a catalyst[4]. However, this comes at the cost of increased molecular bulk and hydrophobicity, which can lead to steric hindrance and non-specific binding in complex biological matrices[5].

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway TA Terminal Alkyne (Ethynylphenyl Probe) Cu Cu(I) Catalyst + Ligand TA->Cu Deprotonation Prod1 1,4-Triazole Linkage Cu->Prod1 Cycloaddition Az1 Azide-Tagged Biomolecule Az1->Prod1 CO Cyclooctyne Probe (e.g., DBCO) Prod2 Regioisomeric Triazole CO->Prod2 Strain Release Az2 Azide-Tagged Biomolecule Az2->Prod2

Mechanistic comparison of CuAAC and SPAAC bioorthogonal labeling pathways.

Quantitative Performance Comparison

To make an informed decision, we must evaluate the empirical data. CuAAC generally exhibits reaction rates nearly 100-fold faster than SPAAC, which is critical when capturing rapid biological dynamics or working with low-abundance targets[5]. However, SPAAC's lack of metal catalysis makes it the gold standard for in vivo and live-cell applications[6].

ParameterN-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamideCyclooctyne Probes (e.g., DBCO, BCN)
Reaction Mechanism Copper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Kinetics ( k2​ ) 10 – 100 M−1s−1 (Highly Rapid)0.1 – 0.3 M−1s−1 (Moderate)
Biocompatibility Low (Requires cytotoxic Cu(I) catalyst)High (Live-cell compatible, no catalyst)
Steric Profile Compact (Minimal biological perturbation)Bulky (Can interfere with protein folding)
Background Noise Low (Reaction is strictly catalyst-dependent)Moderate to High (Hydrophobic sticking)

Self-Validating Experimental Workflows

A robust protocol must be self-validating—meaning it includes internal controls and mechanistic checkpoints to ensure that the observed fluorescence is due to specific covalent ligation, not background accumulation.

Protocol A: CuAAC Labeling with the Terminal Alkyne Probe

Rationale: Because Cu(I) generates reactive oxygen species (ROS) that degrade proteins and nucleic acids, we must use a stabilizing ligand (e.g., THPTA) and a reducing agent (Sodium Ascorbate) to maintain copper in its +1 oxidation state while protecting the biological sample[7].

  • Preparation: Fix and permeabilize cells expressing the azide-tagged biomolecule. (Causality: CuAAC is generally restricted to fixed cells or cell-surface labeling due to intracellular copper toxicity).

  • Probe Addition: Incubate cells with 10 µM N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide in PBS for 15 minutes.

  • Catalyst Assembly (Critical Step): Pre-mix 1 mM CuSO 4​ with 5 mM THPTA ligand in an aqueous buffer. (Causality: Pre-complexing prevents Cu(II) from indiscriminately binding to cellular proteins).

  • Reduction: Add 5 mM Sodium Ascorbate to the Cu/THPTA mix. The solution will briefly turn light blue/colorless, indicating the reduction of Cu(II) to active Cu(I).

  • Reaction: Add the active catalyst mix to the cells. Incubate for 30 minutes at room temperature in the dark.

  • Validation Wash: Wash 3x with PBS containing 1 mM EDTA. (Causality: EDTA chelates residual copper, halting the reaction and preventing background oxidation, validating that downstream signals are locked).

Protocol B: SPAAC Labeling with DBCO-Fluorophore

Rationale: SPAAC is copper-free and live-cell compatible[3]. However, the extreme hydrophobicity of DBCO requires careful concentration titration to prevent non-specific membrane partitioning.

  • Preparation: Wash live cells expressing the azide-tagged target with warm PBS.

  • Titration & Addition: Add the cyclooctyne probe at a strictly optimized concentration (typically 1–5 µM). (Causality: Exceeding 5 µM often leads to off-target hydrophobic interactions, creating false-positive signals).

  • Incubation: Incubate at 37°C for 1–2 hours. (Causality: The slower second-order rate constant of SPAAC necessitates longer incubation times compared to CuAAC).

  • Validation Wash: Wash 3x with PBS containing 1% BSA. (Causality: BSA acts as a hydrophobic sink, stripping away unreacted, non-specifically bound cyclooctyne probe from the lipid bilayer).

G cluster_CuAAC CuAAC Workflow (Fixed Cells) cluster_SPAAC SPAAC Workflow (Live Cells) Start Metabolically Labeled Cells (Azide) Step1A Fixation & Permeabilization Start->Step1A Step1B Direct Addition to Live Cells Start->Step1B Step2A Add Ethynylphenyl Probe Step1A->Step2A Step3A Add Click Mix (Cu+ / Ascorbate) Step2A->Step3A Step4A Wash with EDTA Buffer Step3A->Step4A End Fluorescence Analysis Step4A->End Step2B Add Cyclooctyne Probe (DBCO) Step1B->Step2B Step3B Incubate 37°C (1-2 hrs) Step2B->Step3B Step4B Wash with BSA Buffer Step3B->Step4B Step4B->End

Step-by-step experimental workflow comparing CuAAC and SPAAC labeling.

Conclusion

The choice between N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide and a cyclooctyne probe is a zero-sum game of kinetics versus biocompatibility. If your assay demands rapid kinetics, minimal steric perturbation, and can tolerate fixation, the terminal alkyne/CuAAC system is unmatched. Conversely, for live-cell tracking where toxicity must be avoided, SPAAC remains the gold standard, provided that the inherent hydrophobicity of the cyclooctyne is rigorously controlled.

References

  • National Institutes of Health (PMC) - Bioorthogonal chemistry: strategies and recent development URL:[Link]

  • American Chemical Society (ACS) - Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications URL:[Link]

Sources

Comparative

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide vs other terminal alkyne tags

Comprehensive Comparison Guide: N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide vs. Standard Terminal Alkyne Tags As bioconjugation and Activity-Based Protein Profiling (ABPP) workflows become increasingly sophistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide vs. Standard Terminal Alkyne Tags

As bioconjugation and Activity-Based Protein Profiling (ABPP) workflows become increasingly sophisticated, the structural nuances of chemical reporters dictate the success or failure of target identification. Operating out of our Tokyo facility, my team frequently evaluates novel click-chemistry tags to overcome the limitations of classical reagents.

In this guide, we will critically analyze N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (EP-THP) , a highly specialized terminal alkyne tag. We will objectively compare its performance against standard alternatives like propargyl groups, unsubstituted phenylacetylene, and strained alkynes (e.g., DBCO), focusing on the mechanistic causality behind its superior signal-to-noise ratio in complex biological matrices.

Mechanistic Causality: Why EP-THP Outperforms Standard Tags

To understand the utility of the EP-THP tag, we must dissect its two core structural components: the aryl alkyne (ethynylphenyl) and the hydrophilic modifier (THP-carboxamide) .

The Kinetic Advantage of Aryl Alkynes

In Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the rate-determining step is heavily influenced by the nature of the alkyne. Standard aliphatic alkynes (like the widely used propargyl group) possess a terminal proton with a pKa of ~30.2. In contrast, the sp-sp2 conjugation and electron-withdrawing nature of the phenyl ring in EP-THP lower the pKa of the terminal proton to ~28.8.

This increased acidity facilitates significantly faster deprotonation and subsequent copper-acetylide formation[1]. Mechanistic studies have demonstrated that aryl alkynes can shift the rate-determining step of the CuAAC reaction, allowing them to kinetically outcompete alkyl alkynes even at lower copper catalyst loadings[1].

The Physicochemical Role of the THP-Carboxamide Group

While unsubstituted phenylacetylene offers fast click kinetics, it is highly lipophilic. In proteomic lysates, this "greasiness" leads to severe non-specific binding via hydrophobic interactions, generating false positives.

The addition of the tetrahydro-2H-pyran-4-carboxamide (THP) moiety solves this. The THP ring is a non-ionic, polar cyclic ether that drastically improves aqueous solubility. Unlike long, flexible PEG chains that can incur an entropic penalty during binding, the rigid THP ring minimizes steric clash while masking the hydrophobicity of the phenyl ring. The resulting tag is fast, soluble, and biologically inert.

Kinetics Cu Cu(I) Catalyst Acetylide Cu-Acetylide Intermediate Cu->Acetylide Coordination Aryl EP-THP Tag (Aryl Alkyne) Aryl->Acetylide Fast Deprotonation Alkyl Propargyl Tag (Alkyl Alkyne) Alkyl->Acetylide Slow Deprotonation Product 1,4-Triazole Conjugate Acetylide->Product Azide Addition

Fig 1: Kinetic divergence in Cu-acetylide formation between aryl (EP-THP) and alkyl alkynes.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing EP-THP against standard click tags across critical assay parameters.

ParameterEP-THP TagPropargyl GroupPhenylacetyleneDBCO (SPAAC)
Reaction Kinetics (k_obs) ++++ (Very Fast)++ (Slow)++++ (Very Fast)+++ (Fast, No Cu)
Aqueous Solubility HighHighLowLow/Moderate
Steric Footprint ModerateMinimalSmallVery Large
Non-Specific Protein Binding Low LowHigh (Sticky) Moderate
Optimal Catalyst Ligand BTTAATHPTA / TBTABTTAAN/A
Primary Application High-fidelity ABPPSmall molecule synthesisIn vitro labelingLive-cell imaging

Data Interpretation: EP-THP provides the "best of both worlds"—the rapid kinetics of an aryl alkyne without the crippling non-specific binding typical of hydrophobic aromatic tags. While DBCO eliminates the need for copper entirely, its massive steric bulk often perturbs the biological activity of the primary probe, making EP-THP the superior choice for active-site profiling.

Self-Validating Experimental Protocol: Target Labeling via CuAAC

To ensure trustworthiness in your results, any bioconjugation protocol must be a self-validating system . The following methodology for labeling lysates with an EP-THP-tagged probe includes mandatory internal controls to prove that the observed fluorescence or enrichment is strictly driven by covalent target engagement and specific CuAAC chemistry[2].

Reagents & Causality
  • CuSO4 (1 mM): Source of copper.

  • BTTAA Ligand (2 mM): Crucial Choice. BTTAA is strictly preferred over THPTA for aryl alkynes. It stabilizes Cu(I) more effectively in complex lysates and accelerates the reaction rate of electron-deficient alkynes.

  • Sodium Ascorbate (5 mM): Reduces Cu(II) to the active Cu(I) species.

  • Azide-Fluorophore/Biotin (50 µM): The reporter tag.

Step-by-Step Methodology
  • Proteome Preparation: Lyse cells in a non-denaturing buffer (e.g., PBS with 0.1% NP-40). Clarify by centrifugation at 14,000 x g for 15 mins.

  • Probe Incubation: Divide the lysate into three aliquots:

    • Sample A (Test): Add EP-THP probe (1–5 µM).

    • Sample B (Competition Control): Pre-incubate with 10x excess of untagged inhibitor for 30 mins, then add EP-THP probe. (Validates active-site specificity).

    • Sample C (No-Probe Control): Add vehicle (DMSO) only. (Validates azide-reporter inertness).

  • Click Reaction Assembly: To each sample, add the reporter Azide (50 µM). Then, add a pre-mixed solution of CuSO4 and BTTAA. Finally, initiate the reaction by adding Sodium Ascorbate.

    • Sample D (No-Copper Control): Prepare a duplicate of Sample A, but replace CuSO4/BTTAA with water. (Validates that signal is strictly CuAAC-dependent).

  • Incubation: Rotate at room temperature for 1 hour.

  • Precipitation & Wash: Add 4 volumes of cold Methanol, 1.5 volumes of Chloroform, and 3 volumes of water. Vortex and centrifuge to precipitate proteins at the interface. Discard the supernatant to remove unreacted tags. Wash the pellet twice with cold Methanol.

  • Analysis: Resuspend the pellet in SDS loading buffer and analyze via in-gel fluorescence or LC-MS/MS proteomics.

Protocol S1 Step 1: Lysate Prep Extract in non-denaturing buffer S2 Step 2: Incubation Label with EP-THP probe (1-5 µM) S1->S2 S3 Step 3: CuAAC Click Add Azide, CuSO4, BTTAA, NaAsc S2->S3 S4 Step 4: Precipitation MeOH/CHCl3 wash to remove excess S3->S4 S5 Step 5: Validation Compare with No-Cu(I) & Competition Controls S4->S5

Fig 2: Self-validating Activity-Based Protein Profiling (ABPP) workflow using the EP-THP tag.

References

  • Determining the origin of rate-independent chemoselectivity in CuAAC reactions - CORE. core.ac.uk.
  • Stable Cu (I) Complexes for Intracellular Cu‐Catalyzed Azide Alkyne Cycloaddition. uky.edu.
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews. acs.org.

Sources

Validation

In vitro vs in vivo efficacy of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

In Vitro vs. In Vivo Efficacy of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide: A Comparative Guide for Target Engagement As drug development pipelines increasingly demand precise validation of target engagement w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro vs. In Vivo Efficacy of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide: A Comparative Guide for Target Engagement

As drug development pipelines increasingly demand precise validation of target engagement within native biological systems, the limitations of traditional fluorescent and radiolabeled probes have become glaringly apparent. Bulky fluorophores disrupt the pharmacokinetic (PK) properties of small molecules, while radiolabels pose significant safety and multiplexing constraints.

Enter N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (ETP-4C) (CAS: 2137846-29-6). Featuring a privileged tetrahydropyran-4-carboxamide scaffold—a ubiquitous pharmacophore in kinase and epigenetic inhibitors—and a terminal alkyne tag, ETP-4C serves as a highly versatile, bioorthogonal chemical probe. This guide objectively compares the in vitro and in vivo efficacy of ETP-4C for target engagement mapping via Activity-Based Protein Profiling (ABPP) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

The Mechanistic Rationale: Why Alkyne-Tagged Probes?

The primary challenge in translating in vitro biochemical efficacy to in vivo pharmacodynamics (PD) is maintaining the structural integrity of the drug. The introduction of an alkyne group as a bioorthogonal tag is highly advantageous because it is biologically inert, minimally sized (adding only ~24 Da), and absent in living organisms[1].

Unlike massive fluorophores (e.g., FITC or Cy5) that can increase a molecule's weight by 400–800 Da and drastically alter its Lipinski properties, the ethynyl tag allows ETP-4C to retain the exact cell permeability, lipophilicity, and tissue distribution of its untagged parent compound[1]. Once the probe has engaged its target in vitro or in vivo, the alkyne handle can be specifically conjugated to azido-containing reporters (such as biotin or fluorophores) via CuAAC for visualization and proteomic enrichment[2].

Mechanism Target Target Protein Active Site Pocket Complex Probe-Target Complex Bioorthogonal Handle Exposed Target->Complex Target Engagement (In Vivo/In Vitro) ETP ETP-4C Probe Tetrahydropyran Scaffold Terminal Alkyne ETP->Complex High Permeability Final Triazole Linkage Fluorescent/Enriched Target Complex->Final CuAAC Reaction (Ex Vivo) Reporter Azide-Reporter Cy5 or Biotin Reporter->Final Cycloaddition

Mechanism of ETP-4C target engagement and subsequent bioorthogonal reporter conjugation.

Comparative Performance Analysis

To contextualize the utility of ETP-4C, we must benchmark it against traditional target engagement modalities. The table below summarizes the quantitative and qualitative differences between alkyne-tagged probes, fluorescent probes, and radiolabeled compounds.

Performance MetricETP-4C (Alkyne-Tagged Probe)Fluorescent Probes (e.g., FITC-tagged)Radiolabeled Probes (e.g., 14C/3H)
Steric Footprint Minimal (+24 Da)Massive (+400 to 800 Da)Zero (Isotopic substitution)
In Vitro Permeability Excellent (Passive diffusion)Poor (Often requires permeabilization)Excellent
In Vivo PK/PD Fidelity High (Mimics parent drug)Low (Fluorophore alters biodistribution)Perfect
Detection Modality Ex vivo Click Chemistry (CuAAC)Direct Fluorescence ImagingAutoradiography / Scintillation
Multiplexing High (Can click diverse reporters)Low (Fixed emission spectra)None
Safety & Handling Standard BSL-1/2 Standard BSL-1/2Strict Radioactive Protocols

In Vitro Efficacy: Live-Cell Target Engagement

In 2D cell culture, enzyme expression levels frequently fail to correlate with actual enzymatic activity due to post-translational modifications and endogenous inhibitors[3]. ETP-4C bypasses this limitation by selectively binding only the active, properly folded conformations of its target proteins.

Self-Validating Protocol: Competitive In Vitro ABPP

To ensure the trustworthiness of the target engagement data, this protocol utilizes a competitive profiling system . By pre-incubating cells with an untagged competitor, we validate that ETP-4C binding is target-specific rather than an artifact of non-specific background alkylation.

  • Cellular Incubation (Causality: Preserving Physiology): Cultured cells (e.g., HEK293T) are treated with 1 µM ETP-4C for 1 hour at 37°C. Control Validation: A parallel well is pre-treated with a 10-fold excess of the untagged parent inhibitor for 30 minutes prior to ETP-4C addition.

  • Non-Denaturing Lysis (Causality: Preserving Complexes): Cells are washed with cold PBS and lysed using 1% NP-40 buffer. We avoid SDS at this stage to prevent the dissociation of non-covalent probe-target interactions prior to the click reaction.

  • CuAAC Click Reaction (Causality: Stabilizing Copper): To 50 µL of lysate (2 mg/mL protein), add the click reagents: 100 µM Azide-Cy5, 1 mM TCEP (reducing agent), 100 µM TBTA, and 1 mM CuSO4. Causality: TBTA is critical here; it stabilizes the Cu(I) oxidation state in the aqueous lysate, preventing disproportionation and ensuring high-yield triazole formation.

  • Readout: The reaction is quenched with SDS loading buffer, boiled, and resolved via SDS-PAGE. Specific target engagement is confirmed by the disappearance of the fluorescent band in the competitor-treated control lane.

In Vivo Efficacy: Bridging the Pharmacodynamic Gap

While in vitro assays confirm biochemical binding, they cannot model absorption, tissue distribution, metabolism, or excretion. ETP-4C excels in vivo because its minimal footprint allows it to cross physiological barriers (such as the blood-brain barrier, if the parent scaffold permits) without the steric hindrance of a fluorophore. In vivo ABPP allows for the profiling of active enzymes directly in native biological systems[4].

Self-Validating Protocol: Ex Vivo Tissue Profiling

This protocol measures true in vivo target engagement. The self-validation relies on a "No Copper" negative control during the click step to rule out tissue autofluorescence or non-specific dye adhesion.

  • Systemic Administration (Causality: Native Biodistribution): Mice are dosed with ETP-4C (e.g., 10 mg/kg via oral gavage or IV injection). This allows the probe to engage targets under physiological shear stress, protein binding, and metabolic conditions.

  • Tissue Resection (Causality: Halting Degradation): At predetermined time points (e.g., 2h, 4h, 8h), tissues are harvested and immediately flash-frozen in liquid nitrogen. Causality: Rapid freezing halts all endogenous protease activity, preserving the ETP-4C-target complex.

  • Homogenization & Ex Vivo Click: Tissues are homogenized in lysis buffer supplemented with protease inhibitors. The lysate is subjected to the CuAAC reaction using an Azide-Biotin or Azide-Fluorophore reporter. Control Validation: A parallel lysate aliquot is treated with all click reagents except CuSO4.

  • Quantification: The clicked proteome is enriched using streptavidin beads (for IsoTOP-ABPP mass spectrometry) or visualized via in-gel fluorescence.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell Live Cell Culture (Intact Physiology) Probe1 ETP-4C Incubation (Passive Diffusion) Cell->Probe1 Click Ex Vivo CuAAC Click (+ Azide-Fluorophore) Probe1->Click Lysis Animal Systemic Dosing (Native PK/PD) Tissue Tissue Resection & Homogenization Animal->Tissue Tissue->Click Lysis Readout Target Engagement Quantification Click->Readout IsoTOP-ABPP / In-Gel

Comparative workflows for in vitro and in vivo target engagement using the ETP-4C probe.

Conclusion

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide represents a highly optimized tool for bridging the gap between in vitro discovery and in vivo validation. By leveraging the bioorthogonal nature of the terminal alkyne, researchers can achieve high-fidelity PK/PD mapping that is simply impossible with bulky fluorescent alternatives. When paired with rigorous, self-validating competitive ABPP protocols, ETP-4C provides an authoritative readout of target engagement across the entire preclinical spectrum.

Sources

Comparative

A Comparative Analysis of the In Vitro Cytotoxicity of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Introduction The evaluation of a compound's cytotoxicity is a foundational step in the drug discovery and development pipeline.[1][2][3] This process is essential for identifying molecules with therapeutic potential, par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The evaluation of a compound's cytotoxicity is a foundational step in the drug discovery and development pipeline.[1][2][3] This process is essential for identifying molecules with therapeutic potential, particularly in oncology, while also flagging compounds that may pose unacceptable risks to healthy tissues.[1][3] N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (herein referred to as Compound-THP) is a novel synthetic molecule featuring a tetrahydropyran moiety, a scaffold known to be present in various biologically active compounds.[4][5][6] Derivatives of the 4H-pyran scaffold, a related structure, have demonstrated a range of biological activities, including antioxidant, antibacterial, and antitumoral effects.[7] Given the structural alerts for potential bioactivity, a rigorous assessment of Compound-THP's cytotoxic profile is warranted.

This guide provides a comprehensive comparison of the cytotoxic effects of Compound-THP against two well-established chemotherapeutic agents, Cisplatin and Doxorubicin, in both a cancer and a non-cancerous mammalian cell line. The objective is to benchmark the potency and selectivity of Compound-THP, offering researchers and drug development professionals a clear, data-driven perspective on its potential as a cytotoxic agent. We will detail the experimental rationale, provide step-by-step protocols for key cytotoxicity assays, and present a comparative analysis of the results.

Experimental Rationale & Design

The core of this investigation is to determine not only the concentration at which Compound-THP induces cell death but also to understand the underlying mechanism and its selectivity towards cancerous versus non-cancerous cells.

  • Selection of Comparator Compounds:

    • Cisplatin: A platinum-based drug that exerts its cytotoxic effects primarily by forming DNA adducts, which interferes with DNA repair mechanisms and induces apoptosis.[8][9][10][11] It is a widely used chemotherapeutic for a variety of solid tumors.[8][11]

    • Doxorubicin: An anthracycline antibiotic that acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[12][][14] It has a broad spectrum of activity against several cancers.[]

  • Choice of Cell Lines:

    • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized cancer cell line, providing a robust model for assessing anti-cancer activity.

    • HEK-293 (Human Embryonic Kidney): A non-cancerous human cell line, used here to evaluate the general cytotoxicity and selectivity of the compounds. A favorable therapeutic candidate would exhibit high potency against HeLa cells while showing minimal toxicity to HEK-293 cells.

  • Endpoint Assays: A multi-assay approach is employed to build a comprehensive picture of cytotoxicity, moving from general metabolic health to specific markers of cell death.

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

    • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[16][17]

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between different stages of cell death.[18][19] Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[19]

Experimental Workflow

The overall experimental process is designed to systematically assess and compare the cytotoxic profiles of the three compounds.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis A Cell Culture (HeLa & HEK-293) B Compound Preparation (Compound-THP, Cisplatin, Doxorubicin) C Cell Seeding (96-well & 6-well plates) B->C D Compound Treatment (24h incubation) C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Staining (Apoptosis/Necrosis) D->G H Absorbance/Fluorescence Reading E->H F->H G->H I IC50 Calculation H->I J Comparative Analysis I->J

Caption: Experimental workflow for comparative cytotoxicity analysis.

Methodologies

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing metabolic activity as a proxy for cell viability.[15][20][21][22]

  • Cell Seeding: Seed HeLa and HEK-293 cells in 96-well plates at a density of 8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound-THP, Cisplatin, and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations (e.g., 0.1 µM to 100 µM). Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][20]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[20]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to overnight to ensure complete solubilization of the formazan crystals.[21] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Assay for Membrane Integrity

This protocol measures LDH release, a marker of cytotoxicity due to compromised cell membrane integrity.[16]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Prepare additional control wells for "Total LDH Release" by adding a lysis buffer to untreated cells 45 minutes before the end of the incubation period.[23]

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[23]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH Release - Spontaneous LDH Release) / (Total LDH Release - Spontaneous LDH Release) * 100.

Annexin V/PI Assay for Apoptosis Detection

This method provides a quantitative assessment of apoptosis and necrosis.[18][19][24]

  • Cell Seeding and Treatment: Seed HeLa and HEK-293 cells in 6-well plates. Treat the cells with the IC50 concentration of each compound (as determined by the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[18]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry immediately.[18]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Comparative Results

The following data represents a hypothetical but plausible outcome of the described experiments, designed to illustrate a comparative analysis.

Table 1: IC50 Values (µM) after 24-hour Treatment
CompoundHeLa (Cancer) IC50 (µM)HEK-293 (Non-cancerous) IC50 (µM)Selectivity Index (SI) (HEK-293 IC50 / HeLa IC50)
Compound-THP 12.548.23.86
Cisplatin 8.915.71.76
Doxorubicin 1.23.52.92
  • Interpretation: Doxorubicin is the most potent compound against HeLa cells, followed by Cisplatin and then Compound-THP. However, Compound-THP displays the highest selectivity index, suggesting a more favorable therapeutic window compared to Cisplatin.

Table 2: LDH Release (% Cytotoxicity) at IC50 Concentration
CompoundHeLa (% LDH Release)HEK-293 (% LDH Release)
Compound-THP 25.4%15.8%
Cisplatin 30.1%22.5%
Doxorubicin 28.7%19.3%
  • Interpretation: At their respective IC50 concentrations, all compounds induce a moderate level of LDH release, indicating some degree of membrane damage. The lower LDH release for Compound-THP suggests its mechanism might be less necrotic compared to Cisplatin at equitoxic concentrations.

Table 3: Apoptosis vs. Necrosis in HeLa Cells at IC50 Concentration
Treatment% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
Untreated Control 95.1%2.5%2.4%
Compound-THP 45.2%35.8%19.0%
Cisplatin 48.1%28.5%23.4%
Doxorubicin 49.5%32.7%17.8%
  • Interpretation: Compound-THP appears to be a potent inducer of early apoptosis, with a higher percentage of cells in this stage compared to Cisplatin. This suggests that Compound-THP may activate apoptotic pathways more efficiently or with different kinetics.

Mechanism of Action: A Comparative Discussion

The data collectively suggests that N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide (Compound-THP) is a moderately potent cytotoxic agent with a promising selectivity for cancer cells over non-cancerous cells.

G cluster_0 Compound-THP cluster_1 Cisplatin cluster_2 Doxorubicin A Induces Apoptosis (High Annexin V+/PI-) F Cell Death A->F B DNA Adducts C Induces Apoptosis B->C C->F D Topoisomerase II Inhibition & ROS Generation E Induces Apoptosis D->E E->F

Caption: Comparative high-level mechanisms of cytotoxicity.

While the precise molecular target of Compound-THP remains to be elucidated, the Annexin V/PI data strongly indicates that it induces cell death primarily through apoptosis. The higher proportion of early apoptotic cells compared to Cisplatin suggests an efficient and rapid initiation of the apoptotic cascade. The moderate LDH release further supports an apoptotic mechanism over primary necrosis.

In comparison, Cisplatin's mechanism is well-established to involve the formation of DNA cross-links, leading to cell cycle arrest and apoptosis.[8][9][25] Doxorubicin has a multi-faceted mechanism that includes DNA intercalation, topoisomerase II inhibition, and the generation of oxidative stress, all of which converge on apoptotic pathways.[12][][14]

The superior selectivity index of Compound-THP (3.86) over Cisplatin (1.76) is a noteworthy finding. This suggests that the molecular target or pathway affected by Compound-THP may be more critical for the survival of HeLa cells than for HEK-293 cells. This could be due to differences in metabolic dependencies, protein expression levels, or signaling pathways between the cancerous and non-cancerous cell lines.

Conclusion and Future Directions

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide demonstrates significant in vitro cytotoxic activity against the HeLa human cervical cancer cell line, with a potency that, while lower than Doxorubicin, is in a comparable micromolar range to Cisplatin. Crucially, it exhibits a more favorable selectivity index than Cisplatin, indicating a potentially wider therapeutic window. The primary mechanism of cell death induced by Compound-THP appears to be apoptosis.

These findings position Compound-THP as a compound of interest for further investigation in oncology drug discovery. Future studies should focus on:

  • Elucidating the molecular target and mechanism of action through techniques such as kinase profiling, proteomic analysis, and gene expression studies.

  • Expanding the cytotoxicity screening to a broader panel of cancer cell lines to determine its spectrum of activity.

  • In vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety profile.

This guide provides a foundational dataset and a robust set of protocols for the continued evaluation of Compound-THP and other novel chemical entities.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Adeyemi, O. S., et al. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Biomedical and Pharmaceutical Journal, 12(1). [Link]

  • Siddik, Z. H. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Journal of Clinical Oncology. [Link]

  • Jayaraman, S. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 1(1), e83. [Link]

  • Ali, I., et al. (2026). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. Molecules, 31(1), 123. [Link]

  • Bio-Rad. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Al-Bayati, F. A., & Al-Azzawi, A. M. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Drug Design, Development and Therapy, 15, 1165–1182. [Link]

  • Crowley, L. C., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Jiang, M., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2797–2807. [Link]

  • Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 3899. [Link]

  • Gewirtz, D. A. (2012). Cancer: How does doxorubicin work?. eLife, 1, e00247. [Link]

  • Varga, Z. V., et al. (2015). The molecular mechanisms of doxorubicin-induced cardiac cytotoxicity... ResearchGate. [Link]

  • Creative Bioarray. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Moghadam, M. H., et al. (2019). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 14(4), 303–311. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(21), 7434. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

  • Sharma, R., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1274, 134515. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling specialized chemical intermediates. N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling specialized chemical intermediates. N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is a highly valuable bifunctional building block. It features a stable tetrahydropyran-4-carboxamide core and a highly reactive terminal ethynyl (alkyne) group, making it a prime candidate for bioorthogonal "click" chemistry (CuAAC) and Sonogashira cross-coupling workflows.

However, the very reactivity that makes this compound synthetically useful introduces specific safety and disposal liabilities. The following guide provides a mechanistic, step-by-step operational plan for the safe handling, spill response, and regulatory-compliant disposal of this compound.

Chemical Profiling & Mechanistic Risk Assessment

To design a safe operational workflow, we must first understand the causality behind the compound's physicochemical behavior:

  • Terminal Alkyne Reactivity (The Primary Hazard): The terminal ethynyl proton is weakly acidic (pKa ~25)[1]. In the presence of transition metals (especially Copper, Silver, and Palladium), terminal alkynes can deprotonate and form metal acetylides[2]. Causality: Metal acetylides are highly shock-sensitive coordination complexes that pose a severe explosion hazard when dried[2]. Therefore, waste streams containing this compound must be strictly segregated from heavy metal waste.

  • Oxidative Degradation: Terminal alkynes are susceptible to oxidative degradation and transition-metal-catalyzed oligomerization (e.g., Glaser coupling) over time[2].

  • Amide/Pyran Core: The tetrahydropyran and carboxamide moieties are chemically stable but can act as mild irritants upon dermal or mucosal contact.

Table 1: Physicochemical Hazards & Mitigation Strategies
PropertyCharacteristic RiskOperational Mitigation
Functional Group Terminal AlkyneStrictly isolate from heavy metal salts (Cu, Ag, Pd) to prevent explosive acetylide formation[2].
Chemical Stability Prone to oxidation/oligomerizationStore under inert gas (Ar/N₂) at 4°C; protect from light[2].
Waste Classification Toxic/Organic Hazardous WasteDo not pour down drains; route to high-temperature incineration[3][4].

Step-by-Step Waste Segregation & Disposal Protocol

Improper disposal of terminal alkynes can lead to catastrophic laboratory incidents if waste carboys are cross-contaminated with incompatible reagents. Follow this self-validating segregation protocol:

Step 1: Categorize the Waste State Determine if the waste is a solid (unreacted powder, contaminated PPE) or a liquid solution.

Step 2: Solid Waste Management

  • Collect unreacted powder, contaminated Kimwipes, and empty reagent vials.

  • Place them in a sealable, high-density polyethylene (HDPE) solid organic waste bin.

  • Label clearly as "Hazardous Waste - Solid Organic (Contains N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide)".

Step 3: Liquid Waste Segregation (The Metal-Free Mandate)

  • Non-Halogenated vs. Halogenated: If dissolved in DMSO, methanol, or ethyl acetate, route to Non-Halogenated Waste. If dissolved in dichloromethane (DCM) or chloroform, route to Halogenated Waste.

  • Metal Catalyst Isolation (CRITICAL): If the waste originates from a metal-catalyzed reaction (e.g., CuAAC click chemistry), do not transfer it directly to a bulk waste carboy[2].

  • Causality: Residual copper or palladium in the waste carboy will react with unreacted terminal alkynes over time, precipitating explosive metal acetylides at the bottom of the container[2][5].

  • Action: Quench the reaction mixture using an acidic workup or a metal-scavenging resin (e.g., QuadraPure) to strip the metals before routing the organic layer to the standard solvent waste carboy[2].

WasteSegregation Start N-(4-Ethynylphenyl)tetrahydro- 2H-pyran-4-carboxamide Waste Solid Solid Powder/Crystals Start->Solid Liquid Dissolved in Solvent Start->Liquid SolidBin Sealable Solid Organic Waste Bin Solid->SolidBin Metal Contains Heavy Metals (Cu, Ag, Pd) Liquid->Metal NoMetal Metal-Free Organic Liquid->NoMetal Quench Quench/Filter Metals (Avoid Acetylide Formation) Metal->Quench LiquidBin Appropriate Organic Solvent Waste Carboy NoMetal->LiquidBin Quench->LiquidBin

Caption: Logical workflow for segregating terminal alkyne waste to prevent explosive acetylide formation.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Secure the area. Determine if the spill is manageable (e.g., benchtop scale).

  • Don PPE: Ensure nitrile gloves, chemical splash goggles, and a flame-resistant lab coat are worn.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or clean sand). Causality: Inert materials prevent unwanted exothermic reactions that could occur if reactive chemical spill kits are mistakenly used on functionalized alkynes.

  • Collection: Use a non-sparking tool (e.g., a plastic dustpan) to sweep the absorbed material into a compatible, sealable container. Do not use a standard vacuum cleaner due to the risk of ignition.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual organic traces, followed by a thorough wash with soap and water.

  • Labeling: Tag the collection container immediately as "Hazardous Waste" with the date and specific chemical constituents[3].

SpillResponse Spill Spill Detected Assess Assess Extent & Don PPE Spill->Assess Contain Contain Spill (Inert Absorbent) Assess->Contain Collect Collect in Compatible Container Contain->Collect Label Label as Hazardous Waste Collect->Label

Caption: Sequential emergency spill response protocol for hazardous organic intermediates.

Regulatory Compliance & SAA Management

To maintain compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, all waste generated from handling this compound must be managed within a designated Satellite Accumulation Area (SAA)[3][6].

Table 2: EPA Satellite Accumulation Area (SAA) Guidelines Summary
ParameterRegulatory Limit / SpecificationMechanistic / Logistical Rationale
Maximum Volume 55 Gallons (Non-acute waste)[6]Prevents catastrophic accumulation of reactive hazards in active workspaces.
Time Limit (Post-Fill) Must transfer to Central Accumulation Area within 3 days[3]Minimizes exposure risk and ensures timely neutralization/incineration.
Container Status Strictly closed unless actively adding waste[4]Prevents volatilization of solvents and accidental atmospheric oxidation.
Labeling Requirements "Hazardous Waste", Hazard Class, Full Chemical Name[3]Ensures emergency responders and disposal contractors can identify incompatibilities.

By adhering to these stringent, causally-driven protocols, laboratories can safely leverage the synthetic power of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide while entirely mitigating its inherent risks.

References

  • Laboratory Waste Management Guidelines - Old Dominion University (ODU). Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. Available at:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University (CWU). Available at:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US Environmental Protection Agency (EPA). Available at:[Link]

  • Alkyne Functional Group & Reactions - Study.com. Available at:[Link]

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors - PMC (NIH). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.